2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-methyl-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQEILWSILMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633492 | |
| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-69-7 | |
| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a feasible synthetic pathway for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available precursors and proceeding through key intermediates. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for analogous reactions, and summarizes key quantitative data.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the 2-methyl-5-(trifluoromethyl)pyridine core. The second stage involves the regioselective nitration of this intermediate to yield the final product.
The proposed synthetic pathway is as follows:
-
Formation of the Precursor : Synthesis of 2-methyl-5-(trifluoromethyl)pyridine, likely proceeding via a palladium-catalyzed cross-coupling reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable methylating agent.
-
Nitration : Regioselective nitration of the 2-methyl-5-(trifluoromethyl)pyridine intermediate to introduce a nitro group at the 3-position of the pyridine ring.
Figure 1: Proposed overall synthetic pathway for this compound.
Synthesis of the Precursor: 2-Methyl-5-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 2-methyl-5-(trifluoromethyl)pyridine, can be achieved from the readily available starting material, 2-chloro-5-(trifluoromethyl)pyridine. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is a highly effective method for the introduction of the methyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Methylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DME)
-
Anhydrous conditions
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05-0.10 eq) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nitration of 2-Methyl-5-(trifluoromethyl)pyridine
The final step in the synthesis is the regioselective nitration of 2-methyl-5-(trifluoromethyl)pyridine. The directing effects of the substituents on the pyridine ring are crucial for the outcome of this reaction. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group and a meta-director. The methyl group at the 2-position is an electron-donating group and an ortho-, para-director. The combined directing effects favor the introduction of the nitro group at the 3-position, which is meta to the trifluoromethyl group and ortho to the methyl group.
Experimental Protocol: Nitration
A standard and effective method for the nitration of deactivated pyridine rings involves the use of a mixture of concentrated nitric acid and sulfuric acid.
Reaction:
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-methyl-5-(trifluoromethyl)pyridine to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
Quantitative Data
While specific yield and characterization data for the synthesis of this compound are not extensively reported, the following table provides analogous data for related transformations found in the literature. This information can serve as a benchmark for expected outcomes.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Chlorination of 3-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Cl₂, CCl₄, reflux, UV irradiation, 8 h | Major Product | |
| Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine | 2-hydroxy-3-(trifluoromethyl)pyridine | 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine | HNO₃, H₂SO₄, -10 °C to 40 °C, 6 h | - | |
| Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | SOCl₂, DMF, 100 °C, 10 h | 86 |
Experimental Workflow Diagram
Figure 2: General experimental workflow for the synthesis of this compound.
Disclaimer: The provided experimental protocols are based on general procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
An In-Depth Technical Guide to 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
CAS Number: 1211537-69-7
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This document compiles the available technical data, safety information, and potential applications of this compound, while also noting the current limitations in publicly available research.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The presence of a methyl group, a nitro group, and a trifluoromethyl group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211537-69-7 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)--INVALID-LINK--[O-] | [1] |
| Physical State | Solid (presumed) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not published in readily accessible scientific literature, general synthetic strategies for related trifluoromethylpyridine derivatives can provide insight into its potential preparation.
A plausible synthetic approach could involve the nitration of a corresponding 2-methyl-5-(trifluoromethyl)pyridine precursor. The regioselectivity of the nitration would be a critical factor in obtaining the desired 3-nitro isomer.
The reactivity of this molecule is dictated by its functional groups:
-
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be a target for reduction to an amino group, opening pathways to a variety of other derivatives.
-
Trifluoromethyl Group: This group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring. It can enhance the metabolic stability and binding affinity of molecules in a drug discovery context.
-
Methyl Group: The methyl group can be a site for oxidation or other functionalization.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structural motifs are found in a range of biologically active molecules, suggesting its potential for applications in:
-
Pharmaceutical Research: As a building block for the synthesis of novel therapeutic agents. Pyridine and its derivatives are core structures in many approved drugs.[1]
-
Agrochemicals: Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides, insecticides, and fungicides.
-
Materials Science: The unique electronic properties imparted by the trifluoromethyl and nitro groups could make this compound and its derivatives of interest in the development of new materials.[1]
Due to the limited public data, no specific biological activities or signaling pathways have been attributed to this compound itself.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis or use of this compound are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to develop their own procedures based on established methods for similar pyridine derivatives.
Safety and Handling
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Research and Development
The following diagram illustrates a general workflow for the utilization of this compound in a research and development context.
Caption: A generalized workflow for the use of this compound in drug discovery.
Conclusion
This compound is a chemical intermediate with potential for broad applications in scientific research, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical development. However, there is a significant lack of publicly available, in-depth technical data for this specific compound. Further research and publication of experimental data are necessary to fully elucidate its properties, reactivity, and potential applications. Researchers should proceed with caution, relying on data from analogous compounds and obtaining specific safety information from their chemical supplier.
References
Spectroscopic Data for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: A Technical Overview
For Immediate Release
This technical guide addresses the spectroscopic profile of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the specific substitution pattern of this molecule, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) is limited. This document outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups and data from structurally related compounds.
Summary of Expected Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (at C4) | 8.5 - 9.0 | d | ~2-3 |
| Pyridine-H (at C6) | 8.0 - 8.5 | d | ~2-3 |
| Methyl-H (at C2) | 2.5 - 3.0 | s | N/A |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-CF₃ | 120 - 125 (q) |
| C-NO₂ | 145 - 150 |
| C-CH₃ | 155 - 160 |
| Pyridine Ring Carbons | 120 - 150 |
| Methyl Carbon | 20 - 25 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=N, C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong |
| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ stretch | 1340 - 1360 | Strong |
| C-F stretch (CF₃) | 1100 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio | Notes |
| [M]⁺ | ~222.04 | Molecular Ion |
| [M-NO₂]⁺ | ~176.04 | Loss of nitro group |
| [M-CF₃]⁺ | ~153.05 | Loss of trifluoromethyl group |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for novel compounds like this compound are standardized. The following outlines the general methodologies that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (~5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. For a volatile compound, GC-MS with electron ionization (EI) is a common method. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.
Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a novel compound follows a logical progression. This workflow is crucial for the structural elucidation and characterization of the molecule.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
An In-depth Technical Guide on the Solubility of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound. Recognizing the critical importance of solubility data in research and development, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid compound in organic solvents using the isothermal shake-flask method. This guide is intended to be a practical resource for scientists to generate reliable solubility data in-house.
Current Status of Solubility Data
As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in common organic solvents. The CAS Number for this compound is 1211537-69-7. While information regarding its synthesis and use as a chemical intermediate is available, its dissolution characteristics remain largely unpublished. Given that solubility is a fundamental physicochemical property that influences reaction kinetics, purification processes, and formulation development, the absence of this data necessitates experimental determination for any application requiring precise concentration control.
The Critical Role of Solubility in Research and Drug Development
Solubility is a crucial parameter at nearly every stage of the drug discovery and development process.[1][2][3][4] For a drug to be absorbed, it must first be in solution.[1] Therefore, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2]
Key areas where solubility data is indispensable include:
-
Lead Optimization: Early assessment of solubility helps in selecting promising drug candidates and identifying potential liabilities that may require chemical modification.[3][5]
-
Process Chemistry: The selection of appropriate solvents for synthesis, extraction, and purification (such as crystallization) is dictated by the solubility of the compound and its impurities.[4]
-
Formulation Development: Creating a stable and effective dosage form, whether it be a tablet, solution for injection, or other formulation, is highly dependent on the drug's solubility characteristics.[1][3]
-
In Vitro and In Vivo Studies: Accurate solubility data is essential for designing experiments and ensuring that the compound is in solution at the desired concentration for biological assays.[6][7]
Due to these critical dependencies, the experimental determination of solubility is a foundational step in the characterization of any new chemical entity.
Experimental Protocol for Determining Solubility
The following section outlines a detailed methodology for the determination of the equilibrium solubility of a solid compound like this compound in an organic solvent. The most widely accepted and reliable method for this purpose is the isothermal shake-flask method.[8]
3.1. Principle
The isothermal shake-flask method is based on achieving a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. A supersaturated solution is created by adding an excess of the solid to the solvent and agitating the mixture until the concentration of the dissolved solid in the liquid phase becomes constant.
3.2. Materials and Equipment
-
Solute: this compound (solid, of known purity)
-
Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, etc.)
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and inert liners (e.g., 4 mL or 20 mL glass vials)
-
Constant temperature orbital shaker or water bath with shaking capabilities
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
3.3. Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Determine the mass of the collected filtrate.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.
-
If using a gravimetric method, evaporate the solvent from the filtered sample under controlled conditions and weigh the remaining solid residue.
-
3.4. Data Presentation
The solubility data should be compiled into a structured table for clear comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Solvent 1 | T1 | Value | Value |
| Solvent 2 | T1 | Value | Value |
| Solvent 3 | T1 | Value | Value |
| Solvent 1 | T2 | Value | Value |
| Solvent 2 | T2 | Value | Value |
| Solvent 3 | T2 | Value | Value |
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Conclusion
While published quantitative data on the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocol for the isothermal shake-flask method, scientists can generate reliable and accurate solubility data. This will, in turn, support the efficient design of synthetic routes, purification strategies, and formulation development, ultimately advancing research and development objectives.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. Due to a lack of publicly available empirical data from crystallographic or advanced spectroscopic studies on this specific molecule, this document leverages data from structurally similar pyridine derivatives and computational chemistry principles to infer its key structural features. The guide outlines the standard experimental protocols utilized for the structural elucidation of such compounds and presents a logical workflow for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this molecule, particularly in the fields of medicinal chemistry and material science.
Introduction
This compound is a substituted pyridine derivative of interest in various chemical research domains. Its structure, featuring a methyl group, a nitro group, and a trifluoromethyl group on the pyridine ring, suggests a unique electronic and steric profile that could be significant in drug design and the development of novel materials. The precise arrangement of these substituents governs the molecule's polarity, reactivity, and potential intermolecular interactions, making a thorough understanding of its structure and conformation crucial.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1211537-69-7[1] |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| InChI | InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3[2] |
Predicted Molecular Structure and Conformation
The molecular structure of this compound is defined by the pyridine core, a six-membered aromatic heterocycle. The substituents—a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5—are expected to be coplanar with the pyridine ring to maximize aromatic stability.
However, steric hindrance between the adjacent methyl and nitro groups at positions 2 and 3 is anticipated to cause some out-of-plane torsion. The nitro group will likely be twisted out of the plane of the pyridine ring to minimize steric repulsion with the methyl group. The extent of this twist would be a key conformational feature. The trifluoromethyl group at position 5 is not expected to experience significant steric hindrance from adjacent hydrogens, and free rotation around the C-CF₃ bond is likely.
Comparative Analysis with Analogous Structures
Insights into the structural parameters of this compound can be drawn from related, experimentally characterized molecules. For instance, studies on substituted nitropyridines often reveal slight distortions in the pyridine ring geometry due to the strong electron-withdrawing nature of the nitro group.
While no direct quantitative data exists for the target molecule, a study on 2-amino-3-methyl-5-nitropyridine using Density Functional Theory (DFT) provides some context on the interplay of substituents on a similar pyridine scaffold. In that molecule, steric repulsion between the methyl and amino groups led to distortions in C-C bond distances within the pyridine ring[3]. A similar effect can be anticipated for this compound due to the interaction between the methyl and nitro groups.
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would necessitate a combination of spectroscopic and crystallographic techniques. The following are standard experimental protocols employed for such analyses.
Single-Crystal X-ray Diffraction
This technique provides the most precise information on the solid-state structure, including bond lengths, bond angles, and torsion angles.
Methodology:
-
Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), which is invaluable for confirming the molecular structure in solution.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra (¹H, ¹³C, ¹⁹F, and 2D-NMR like COSY, HSQC, HMBC) are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the connectivity and spatial relationships of the atoms. For example, the chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorption of energy at different wavelengths is measured.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups. For this compound, characteristic bands for C-H, C=N, C=C, N-O (from the nitro group), and C-F (from the trifluoromethyl group) would be expected.
Computational Modeling
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can predict the molecular geometry and conformational preferences.
Methodology:
-
Structure Building: The 3D structure of the molecule is constructed using molecular modeling software.
-
Geometry Optimization: The energy of the structure is minimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)) to find the most stable conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
Logical Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the comprehensive structural and conformational analysis of a novel compound like this compound.
References
The Trifluoromethylpyridine Moiety: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold stands out for its profound impact on the pharmacological and physicochemical properties of a compound. This technical guide provides a comprehensive overview of the diverse biological activities associated with trifluoromethylpyridine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers in this dynamic field.
The trifluoromethyl group (-CF3), a bioisostere of the methyl group, imparts unique electronic and steric properties. Its strong electron-witting nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. When coupled with the versatile pyridine ring, a common pharmacophore in numerous approved drugs and agrochemicals, the resulting TFMP structure offers a powerful platform for the design of novel therapeutic agents and crop protection solutions.
Anticancer Activity
Trifluoromethylpyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in tumor growth and proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative trifluoromethylpyridine-containing compounds, expressed as half-maximal inhibitory concentration (IC50) values.
| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| PI3K/mTOR Inhibitor | PQR309 (Bimiralisib) | Glioblastoma (U87) | 7.104 | [1] |
| PQR309 (Bimiralisib) | Glioblastoma (U251) | 11.986 | [1] | |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Melanotic Melanoma (A375) | 25.4 | [2] |
| Compound 3b | Amelanotic Melanoma (C32) | 24.4 | [2] | |
| Compound 3b | Breast Adenocarcinoma (MCF-7/WT) | - | [2] | |
| Compound 3b | Prostate Cancer (DU145) | - | [2] | |
| Pyridine-Urea Derivative | Compound 8e | Breast Cancer (MCF-7) | 0.22 (48h), 0.11 (72h) | [3] |
| Compound 8n | Breast Cancer (MCF-7) | 1.88 (48h), 0.80 (72h) | [3] | |
| Tetralin-Pyridine Hybrid | Compound 7 | Colorectal Carcinoma (HCT-116) | 8.5 | [4] |
| Compound 8a | Colorectal Carcinoma (HCT-116) | 8.6 | [4] | |
| Compound 8b | Colorectal Carcinoma (HCT-116) | 8.0 | [4] | |
| Compound 8c | Colorectal Carcinoma (HCT-116) | 7.9 | [4] |
Signaling Pathway: PI3K/mTOR Inhibition by PQR309
PQR309 (Bimiralisib) is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[5] The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[6][7][8] PQR309 exerts its anticancer effects by dually inhibiting PI3K and mTOR, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in cancer cells.[1][9]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, U87, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the trifluoromethylpyridine derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The old medium is removed from the cells, and the medium containing the test compound is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity
Derivatives of trifluoromethylpyridine have demonstrated notable activity against a range of plant and human viruses. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.
Quantitative Antiviral Activity Data
The following table presents the half-maximal effective concentration (EC50) values for trifluoromethylpyridine derivatives against specific viruses.
| Compound Class | Compound | Target Virus | Activity Type | EC50 (µg/mL) | Reference |
| Piperazine Derivative | A16 | Tobacco Mosaic Virus (TMV) | Protective | 18.4 | [10] |
| A16 | Cucumber Mosaic Virus (CMV) | Protective | 347.8 | [10] | |
| A17 | Tobacco Mosaic Virus (TMV) | Curative | 86.1 | [11] | |
| Pyrimidine Derivative | 5j | Tobacco Mosaic Virus (TMV) | Curative | 126.4 | [2] |
| 5m | Tobacco Mosaic Virus (TMV) | Protective | 103.4 | [2] | |
| Pyrazolone Derivative | 5 | MERS-CoV | - | 4.6 µM | [12] |
| 8 | Dengue Virus 2 (DENV-2) | - | 10 µM | [12] |
Experimental Protocol: Antiviral Activity against Tobacco Mosaic Virus (TMV) - Half-Leaf Method
The half-leaf method is a common technique for evaluating the in vivo antiviral activity of compounds against plant viruses like TMV.[11]
1. Plant Preparation:
-
Tobacco plants (e.g., Nicotiana tabacum L.) are grown under controlled greenhouse conditions.
2. Inoculation and Treatment:
-
The left side of each tobacco leaf is inoculated with a suspension of TMV.
-
Immediately after inoculation (for curative activity) or before inoculation (for protective activity), the right side of the same leaf is treated with a solution of the test compound at various concentrations. The left side is treated with a solvent control.
3. Incubation and Observation:
-
The plants are kept in a greenhouse for 2-3 days to allow for the development of local lesions caused by the virus.
-
The number of local lesions on both the treated and control halves of the leaves are counted.
4. Data Analysis:
-
The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
The EC50 value is determined by testing a range of concentrations and analyzing the dose-response relationship.
Insecticidal Activity
Trifluoromethylpyridine-containing compounds are widely used as insecticides, effectively controlling a variety of agricultural pests. Their modes of action are often novel, making them valuable tools for resistance management.
Quantitative Insecticidal Activity Data
The following table summarizes the lethal concentration (LC50) or effective concentration (EC50) of trifluoromethylpyridine-based insecticides against target pests.
| Compound Class | Compound | Target Pest | LC50/EC50 (mg/L) | Reference |
| Pyridinecarboxamide | Flonicamid | Aphids | - | [8] |
| 1,3,4-Oxadiazole Derivative | E18 | Mythimna separata | 38.5 | [7] |
| E27 | Mythimna separata | 30.8 | [7] | |
| Amide with Sulfur Moiety | F10 | Xanthomonas oryzae pv. oryzae (antibacterial) | 83 | [13] |
| E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum (antibacterial) | 40-78 | [13] |
Mechanism of Action: Flonicamid
Flonicamid is a selective insecticide that acts as a chordotonal organ modulator.[14][15] Chordotonal organs are sensory receptors in insects responsible for hearing, balance, and spatial orientation. Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and ultimately death by starvation.[14] Recent studies suggest that flonicamid is a pro-insecticide that is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM), which then acts on the chordotonal organs.[15] This mechanism is distinct from other major classes of insecticides, making flonicamid a valuable tool in integrated pest management (IPM) programs.[14]
Experimental Protocol: Insecticide Efficacy Testing (Leaf-Dip Bioassay for Aphids)
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against sucking insects like aphids.[16]
1. Preparation of Test Solutions:
-
The trifluoromethylpyridine-based insecticide is dissolved in an appropriate solvent and then diluted with water containing a surfactant to create a series of concentrations.
2. Leaf Treatment:
-
Leaves of a suitable host plant (e.g., cabbage for cabbage aphids) are dipped into the test solutions for a short period (e.g., 10-30 seconds).
-
Control leaves are dipped in a solution containing only the solvent and surfactant.
-
The treated leaves are allowed to air dry.
3. Insect Exposure:
-
The dried, treated leaves are placed in petri dishes or other suitable containers.
-
A known number of aphids are transferred onto each leaf disc.
4. Incubation and Assessment:
-
The containers are maintained under controlled environmental conditions (temperature, humidity, light).
-
Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded are considered dead.
5. Data Analysis:
-
The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The LC50 value is determined using probit analysis or other appropriate statistical methods.
Herbicidal and Fungicidal Activities
Trifluoromethylpyridine derivatives have also been successfully developed as herbicides and fungicides, contributing significantly to crop protection.
Quantitative Herbicidal and Fungicidal Activity Data
| Compound Class | Compound | Target | Activity Type | IC50/ED50 | Reference |
| α-Trifluoroanisole Derivative | 7a | Abutilon theophrasti | Herbicidal (Post-emergence) | 13.32 g a.i./hm² | [17] |
| 7a | Amaranthus retroflexus | Herbicidal (Post-emergence) | 5.48 g a.i./hm² | [17] | |
| 7a | Nicotiana tabacum PPO | Herbicidal (Enzyme Inhibition) | 9.4 nM | [17] | |
| N-phenylpyridinamine | Fluazinam | Botrytis cinerea | Fungicidal | - | [18] |
Experimental Protocol: Herbicidal Activity (Post-emergence Greenhouse Assay)
This protocol is used to evaluate the efficacy of a herbicide on weeds that have already germinated and emerged from the soil.[17]
1. Plant Cultivation:
-
Weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions.
2. Herbicide Application:
-
At a specific growth stage (e.g., 2-3 leaf stage), the plants are sprayed with a solution of the trifluoromethylpyridine-based herbicide at various application rates.
-
A control group is sprayed with a blank formulation (without the active ingredient).
3. Evaluation:
-
The plants are returned to the greenhouse and observed for a period of time (e.g., 14-21 days).
-
Herbicidal injury is visually assessed and rated on a scale of 0% (no effect) to 100% (complete kill).
-
The fresh weight of the above-ground plant material is measured.
4. Data Analysis:
-
The percentage of growth inhibition is calculated based on the fresh weight of the treated plants compared to the control plants.
-
The ED50 (the dose required to cause a 50% reduction in plant growth) is determined from the dose-response data.
Conclusion
The trifluoromethylpyridine scaffold is a privileged structure in the development of biologically active compounds. Its unique physicochemical properties have led to the discovery of potent and selective agents with a wide range of applications in medicine and agriculture. The quantitative data, mechanistic insights, and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers working to harness the full potential of this versatile chemical entity. Continued exploration of the structure-activity relationships of trifluoromethylpyridine derivatives holds great promise for the development of next-generation drugs and crop protection agents to address pressing global challenges in human health and food security.
References
- 1. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. torqur.com [torqur.com]
- 12. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 14. Flonicamid [lsuagcenter.com]
- 15. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. irac-online.org [irac-online.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Reactivity of the Nitro Group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the nitro group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, serving as a linchpin for the synthesis of more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and the strategic placement of the methyl, nitro, and trifluoromethyl groups significantly influences the molecule's electronic properties and reactivity.
Core Reactivity Principles
The reactivity of the nitro group in this compound is primarily dictated by the electronic landscape of the pyridine ring. The trifluoromethyl (-CF3) group at the 5-position is a potent electron-withdrawing group, which significantly decreases the electron density of the aromatic system.[1][2] This electron deficiency is further influenced by the nitrogen atom within the pyridine ring. Conversely, the methyl (-CH3) group at the 2-position is a weak electron-donating group. The interplay of these substituents makes the carbon atom attached to the nitro group susceptible to nucleophilic attack and facilitates the reduction of the nitro group itself.
The primary modes of reactivity for the nitro group in this context are:
-
Nucleophilic Aromatic Substitution (SNAr) : The nitro group can act as a competent leaving group, being displaced by a variety of nucleophiles.
-
Reduction : The nitro group can be reduced to an amine, hydroxylamine, or other nitrogen-containing functionalities, providing a gateway to a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron-withdrawing character of the pyridine nitrogen, activates the ring towards nucleophilic attack.[3] In many cases, the nitro group itself can be displaced by a suitable nucleophile.[4][5]
General Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the nitro group departs as a nitrite ion, and the aromaticity of the ring is restored.
Caption: Generalized workflow for the SNAr reaction.
Experimental Data for Nucleophilic Aromatic Substitution
| Nucleophile (Nu-) | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| F- | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38 | [4] |
| RS- | 2-methyl- and 2-arylvinyl-3-nitropyridines | Thiol, Base | 3-thioether substituted pyridines | Good | [5] |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are crucial intermediates in the pharmaceutical and agrochemical industries. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.[6][7]
Experimental Protocols and Data for Nitro Group Reduction
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. The following table provides examples of conditions used for the reduction of related nitroaromatic compounds.
| Reagent/Catalyst | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| H2, Pd/C | Aromatic Nitro Compounds | Varies | Aromatic Amines | Often high | [7] |
| Fe, AcOH | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild, good for reducible groups | [7] |
| Zn, AcOH | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild | [7] |
| SnCl2 | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild | [7] |
| Electrochemical | 3-Trifluoromethylnitrobenzenes | H2SO4/MeOH, continuous flow | 3-Trifluoromethylanilines | up to 85 | [8] |
Detailed Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Group using Tin(II) Chloride
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-substituted pyridine.
-
Reagent Addition : Add a suitable solvent, such as ethanol or ethyl acetate. To this solution, add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Experimental workflow for nitro group reduction.
Logical Relationships in Reactivity
The substitution pattern on the pyridine ring creates a clear logical relationship in the expected reactivity.
Caption: Influence of substituents on reactivity.
Conclusion
The nitro group in this compound is a versatile functional handle that can be readily manipulated through nucleophilic aromatic substitution and reduction reactions. The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in activating the pyridine ring for these transformations. This reactivity profile makes the title compound a valuable building block for the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science. Further research into the specific reaction kinetics and substrate scope for this particular molecule would be highly beneficial for its broader application.
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylpyridines (TFMPs) are a cornerstone of modern medicinal and agricultural chemistry, lending enhanced metabolic stability, lipophilicity, and binding affinity to active pharmaceutical ingredients and agrochemicals. However, the inherent electronic properties of the TFMP scaffold present a formidable challenge to synthetic chemists, particularly concerning electrophilic aromatic substitution (EAS). The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) group and the pyridine nitrogen atom severely deactivates the aromatic ring, rendering classical EAS reactions difficult and often impractical.
This technical guide provides a comprehensive overview of the principles governing EAS on trifluoromethylpyridines, focusing on the prevailing strategies to overcome the ring's deactivation. The primary and most viable approach detailed is the activation of the pyridine ring through the formation of a pyridine-N-oxide. This guide will cover the theoretical underpinnings, directing effects, and practical considerations for nitration, halogenation, and Friedel-Crafts reactions. While direct electrophilic substitution on TFMPs is rarely successful, this whitepaper will provide detailed experimental protocols for the N-oxide activation pathway, supported by available quantitative data and mechanistic diagrams to aid researchers in this challenging area of synthetic chemistry.
Introduction: The Challenge of Electrophilic Aromatic Substitution on Trifluoromethylpyridines
The pyridine ring is already an electron-deficient system compared to benzene, making it less susceptible to electrophilic attack.[1] The nitrogen atom's electronegativity reduces the electron density of the ring and, under the acidic conditions typical for many EAS reactions, the nitrogen is protonated, further increasing its electron-withdrawing effect.[2]
The introduction of a trifluoromethyl group exacerbates this deactivation. The -CF3 group is one of the most powerful electron-withdrawing groups, primarily through a strong negative inductive effect (-I).[3] This combination of a deactivating heterocyclic nitrogen and a potent electron-withdrawing substituent makes the trifluoromethylpyridine ring exceptionally resistant to electrophilic aromatic substitution. Consequently, direct EAS on TFMPs is seldom reported and generally proceeds only under harsh conditions, if at all.
Theoretical Framework: Reactivity and Regioselectivity
Directing Effects of Substituents
In the rare event of a direct EAS reaction, the regioselectivity is governed by the combined influence of the pyridine nitrogen and the trifluoromethyl group.
-
Pyridine Nitrogen: The nitrogen atom directs incoming electrophiles to the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions would result in an unstable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom.
-
Trifluoromethyl Group: As a strong deactivating, meta-directing group, the -CF3 group also directs incoming electrophiles to the positions meta to itself.
The ultimate regiochemical outcome depends on the relative positions of the nitrogen and the -CF3 group, with substitution generally predicted to occur at the position that is meta to both deactivating influences, if such a position is available and sterically accessible.
The Pyridine-N-Oxide Activation Strategy
The most effective and widely employed strategy to achieve electrophilic substitution on pyridine rings is through the formation of a pyridine-N-oxide.[4] Oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the electronic properties of the ring.
-
Activation: The N-oxide group acts as a strong electron-donating group through resonance (+M effect), where the oxygen atom's lone pairs can delocalize into the ring. This increases the electron density, particularly at the C-2 and C-4 positions, thereby activating the ring for electrophilic attack.[3][5]
-
Regioselectivity: Electrophilic attack is strongly directed to the C-4 (para) position. While the C-2 (ortho) position is also activated, the C-4 position is generally favored to minimize steric hindrance and electrostatic repulsion from the partially positive nitrogen atom.[3][5]
Following the EAS reaction, the N-oxide can be readily deoxygenated, typically using reagents like PCl3 or PPh3, to restore the pyridine ring, yielding the substituted trifluoromethylpyridine.
References
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1211537-69-7). This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the methyl, nitro, and trifluoromethyl groups on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry. This document details its known reactions, proposes a detailed synthetic protocol based on established chemical principles, and presents its role in contemporary drug discovery, supported by quantitative data and workflow diagrams.
Introduction and Historical Context
The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947.[1] Since then, trifluoromethylpyridines (TFMPs) have become a cornerstone in the synthesis of a wide array of biologically active molecules. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, have made TFMP derivatives highly sought after in the agrochemical and pharmaceutical industries.[1]
While the specific historical details of the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds. The development of economically feasible processes for synthesizing TFMP intermediates from the early 1980s spurred a rapid and consistent increase in research and development involving TFMP derivatives.[1] The subject of this guide, this compound, is a modern example of a highly functionalized pyridine intermediate, designed for versatility in synthetic applications. Its presence in recent patent literature, particularly in the context of developing treatments for coronaviral diseases, underscores its contemporary relevance in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| CAS Number | 1211537-69-7 |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Likely a solid at room temperature |
| Purity | Commercially available up to 97% |
Proposed Synthesis
While a specific, peer-reviewed synthesis for this compound is not prominently available, a plausible and efficient synthetic route can be proposed based on established pyridine chemistry. The logical precursor would be 2-methyl-5-(trifluoromethyl)pyridine. The synthesis would proceed via electrophilic aromatic substitution, specifically nitration.
Proposed Experimental Protocol: Nitration of 2-Methyl-5-(trifluoromethyl)pyridine
Objective: To synthesize this compound via nitration.
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-Methyl-5-(trifluoromethyl)pyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 15°C.
-
After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Expected Yield: While not explicitly reported for this compound, similar nitration reactions on substituted pyridines can be expected to proceed with moderate to good yields (50-70%).
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate.
Reduction of the Nitro Group
A prominent application of this compound is as a precursor to the corresponding aniline derivative. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.
Experimental Protocol: Reduction to 2-Methyl-5-(trifluoromethyl)pyridin-3-amine
A recent patent discloses the reduction of this compound to 2-methyl-5-(trifluoromethyl)pyridin-3-amine.
Materials:
-
This compound (4.2 g, 20.4 mmol)
-
Ethanol (100 mL)
-
Raney Nickel (10.0 g, catalyst)
-
Hydrogen gas (15 Psi)
Procedure:
-
To a solution of this compound in ethanol, add Raney Nickel at 25°C under a hydrogen atmosphere (15 Psi).
-
Stir the mixture at 25°C for 2 hours.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-methyl-5-(trifluoromethyl)pyridin-3-amine.
Signaling Pathway Diagram of the Reduction Reaction
Caption: Reduction of the nitro group to form the corresponding amine.
Role in Drug Discovery and Development
This compound serves as a critical building block for more complex molecules in drug discovery. Its utility is exemplified by its use in the synthesis of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. The resulting amine from the reduction of this compound can be further elaborated to construct these potential antiviral agents.
The presence of the trifluoromethyl group is known to enhance drug-like properties, including metabolic stability and cell permeability, making this intermediate particularly valuable for developing new therapeutic agents.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and agrochemical research. While its specific discovery history is not well-documented, its value is evident from its application in modern drug development programs. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound. The continued exploration of its reactivity is likely to lead to the discovery of new and potent biologically active molecules.
References
Methodological & Application
Application Notes and Protocols: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in medicinal chemistry, based on the known reactivity and biological activity of related compounds. The protocols outlined below are generalized methodologies for the synthesis and evaluation of this compound as a potential therapeutic agent.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group, a nitro group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic properties of the pyridine ring, making it a versatile scaffold in medicinal chemistry.[1][2] Trifluoromethylpyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[2][3] The nitro group can be chemically reduced to an amino group, providing a handle for further synthetic modifications to generate libraries of potential drug candidates.[2]
Potential Applications in Medicinal Chemistry
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Antimicrobial Drug Discovery: Pyridine derivatives are a well-established class of antimicrobial agents.[2] The subject compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites.[1][4] This compound could be evaluated as an inhibitor of various enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.
-
Chemical Probe Development: Following successful biological screening, derivatives of this compound could be developed into chemical probes to study biological pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data from biological assays.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
| ... (other strains) | Data to be determined |
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 (nM) | Mechanism of Inhibition |
| e.g., Kinase X | Data to be determined | e.g., ATP-competitive |
| e.g., Protease Y | Data to be determined | e.g., Non-competitive |
| ... (other enzymes) | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of related nitropyridine derivatives.[5]
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the two-step synthesis of the target compound.
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Diethyl malonate
-
Potassium carbonate (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sulfuric acid
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in anhydrous THF, add diethyl malonate and anhydrous potassium carbonate.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Hydrolysis and Decarboxylation: Add aqueous sulfuric acid to the reaction mixture and heat to reflux to facilitate hydrolysis and decarboxylation.
-
Work-up: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the title compound against various microbial strains.[2]
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Enzyme Inhibition Assay (Spectrophotometric)
This is a general protocol to determine the half-maximal inhibitory concentration (IC50) of the title compound against a target enzyme.[1][6]
Workflow for a Generic Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Collection: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism of action where this compound acts as an inhibitor of a key signaling kinase.
Caption: Hypothetical inhibition of a cellular signaling pathway by the title compound.
Disclaimer: The information provided in these application notes is for research purposes only. The synthesis and biological evaluation of this compound should be conducted by trained professionals in a suitably equipped laboratory. The biological activities and mechanisms of action described are based on the properties of related compounds and require experimental validation for this specific molecule.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine and its Analogs as Building Blocks for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1211537-69-7) is a fluorinated pyridine derivative with potential as a versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific examples of APIs derived directly from this compound are not extensively documented in publicly available literature, its structural analog, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 72587-15-6), serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] This document provides detailed application notes and protocols primarily focusing on the utility of the chloro-analog as a representative building block, offering valuable insights for researchers working with related trifluoromethylpyridine scaffolds.
Chemical Profile and Reactivity
Trifluoromethylpyridine derivatives are highly sought after in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups, combined with the pyridine ring, makes these compounds highly reactive and amenable to a variety of chemical transformations.
Key Reactive Sites:
-
Nitro Group: The nitro group can be readily reduced to an amino group, providing a key functional handle for subsequent amide bond formation, sulfonylation, or other coupling reactions.
-
Methyl/Chloro Group: The 2-position (bearing a methyl or chloro group) is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The chloro-analog is particularly reactive in this regard.
-
Pyridine Ring: The pyridine ring itself can undergo further functionalization through electrophilic aromatic substitution, although the electron-withdrawing groups can make this challenging.
Application in API Synthesis: A Case Study with a Structural Analog
While direct API synthesis from this compound is not widely reported, the closely related 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine serves as an excellent case study to demonstrate the synthetic utility of this class of compounds. This intermediate is crucial for creating more complex molecular architectures for drug discovery.[1]
A common synthetic strategy involves the reduction of the nitro group to an amine, followed by further elaboration.
Logical Workflow for API Synthesis using a Trifluoromethylpyridine Building Block
Caption: General workflow for API synthesis.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and modification of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine and can be adapted for related compounds.
Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis from its hydroxy precursor.
Materials:
-
3-Nitro-5-(trifluoromethyl)pyridin-2-ol
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltrimethylammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a 25 ml flask, dissolve 300 mg (1.44 mmol) of 3-nitro-5-(trifluoromethyl)pyridin-2-ol in 4.5 ml of acetonitrile.[2]
-
Add 0.4 ml (4.33 mmol) of phosphorus oxychloride and 164 mg (0.721 mmol) of benzyltrimethylammonium chloride to the solution.[2]
-
Stir the mixture for 3 hours at 80°C.[2]
-
After the reaction is complete, add water to the mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Filter and evaporate the solvent under reduced pressure to obtain the product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg) | [2] |
| Product | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (300 mg) | [2] |
| Yield | 92% | [2] |
Protocol 2: Reduction of the Nitro Group
This is a conceptual protocol for the reduction of the nitro group to an amine, a common step in API synthesis.
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Ethanol
-
Iron powder
-
Ammonium chloride
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in ethanol, add iron powder and a solution of ammonium chloride in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-Chloro-3-amino-5-(trifluoromethyl)pyridine.
Note: This is a general procedure; specific conditions may need to be optimized.
Signaling Pathways and Biological Targets
The ultimate biological activity of an API derived from a trifluoromethylpyridine building block is determined by the overall molecular structure. However, the inclusion of the trifluoromethylpyridine moiety is often intended to enhance interaction with specific biological targets.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical API-receptor interaction.
The trifluoromethyl group can play a crucial role in binding to the active site of an enzyme or receptor, potentially leading to enhanced potency and selectivity.
Summary and Future Directions
While this compound itself is not yet a widely cited building block for specific APIs, the synthetic accessibility and desirable physicochemical properties of the trifluoromethylpyridine scaffold make it an area of active interest in drug discovery. The protocols and data presented for the analogous 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine provide a solid foundation for researchers exploring the potential of this class of compounds. Future research will likely focus on developing novel synthetic routes to a wider range of functionalized trifluoromethylpyridines and exploring their application in the synthesis of next-generation therapeutics.
References
Synthetic Protocols for the Derivatization of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites amenable to synthetic modification. The protocols outlined herein describe key transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and functionalization of the methyl group.
I. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. To facilitate these reactions, the methyl group at the 2-position can be converted to a better leaving group, such as a halide. A common strategy involves the synthesis of the 2-chloro derivative from the corresponding 2-hydroxy precursor.
Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
The conversion of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to its 2-chloro analogue is a crucial first step for subsequent SNAr reactions. This transformation can be efficiently achieved using standard chlorinating agents.
Table 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃/Benzyltrimethylammonium chloride | Acetonitrile | 80 | 3 | 92 | [1] |
| POCl₃/Quinoline | Neat | 120 | 1.5 | 88 | [1] |
| SOCl₂/DMF | Neat | 100 | 10 | 86 | [2] |
Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine using POCl₃ and Benzyltrimethylammonium chloride [1]
-
To a 25 mL flask, add 3-nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol) and acetonitrile (4.5 mL).
-
Add phosphorus oxychloride (0.4 mL, 4.33 mmol) and benzyltrimethylammonium chloride (164 mg, 0.721 mmol) to the solution.
-
Stir the mixture at 80°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the solid product.
SNAr with Amine and Thiol Nucleophiles
With the 2-chloro derivative in hand, a variety of nucleophiles can be introduced at the 2-position. The following table summarizes representative examples of SNAr reactions.
Table 2: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ammonia | - | Water | 80 | 9 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 90 | [3] |
| Benzylamine | K₂CO₃ | DMF | 80 | 4 | 2-(Benzylamino)-3-nitro-5-(trifluoromethyl)pyridine | - | [4] |
| Thiophenol | K₂CO₃ | DMAc | 100 | - | 2-(Phenylthio)-3-nitro-5-(trifluoromethyl)pyridine | - | [5] |
Experimental Protocol: General Procedure for SNAr with Amines [4]
-
In a round-bottom flask, dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100°C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
II. Reduction of the Nitro Group
The nitro group at the 3-position provides a synthetic handle for the introduction of an amino group, a common pharmacophore. This transformation is readily achieved through various reduction methods.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbonyl Iron Powder | Water/EtOAc | Reflux | 4 | Quantitative | [6] |
| Fe/NH₄Cl | Ethanol/Water | Reflux | - | - | [7] |
| H₂/Pd/C | Ethanol | RT | - | - | [6] |
| SnCl₂ | Ethanol | Reflux | - | - | General Method |
Experimental Protocol: Reduction of 2-Methyl-3-nitro-5-(trifluoromethyl)phenyl)pyridine using Carbonyl Iron Powder [6]
-
To a solution of 2-methyl-3-nitro-5-(4-(trifluoromethyl)phenyl)pyridine (0.25 mmol) in a mixture of water and ethyl acetate (with 20% ethyl acetate as a co-solvent), add carbonyl iron powder.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, perform a suitable aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the corresponding amine.
III. Functionalization of the Methyl Group
The methyl group at the 2-position is activated by the electron-withdrawing groups on the pyridine ring, making its protons acidic. This allows for deprotonation and subsequent reaction with electrophiles, such as aldehydes in a Knoevenagel-type condensation, to form styryl derivatives.
Table 4: Knoevenagel Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | Reflux | 6 | 85 | [6] |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | Reflux | 6 | 92 | [6] |
| 4-Methoxybenzaldehyde | Piperidine | Toluene | Reflux | 8 | 78 | [6] |
| 4-Nitrobenzaldehyde | Piperidine | Toluene | Reflux | 4 | 95 | [6] |
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes [6]
-
In a round-bottom flask, dissolve 2-methyl-3-nitropyridine (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the corresponding 2-styryl-3-nitropyridine.
These protocols provide a foundation for the synthetic exploration of this compound, enabling the generation of diverse derivatives for applications in drug discovery and materials science. Researchers should adapt and optimize these methods based on the specific requirements of their target molecules.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. escholarship.org [escholarship.org]
- 7. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
Application Notes: The Role of Trifluoromethylpyridines in Agrochemical Synthesis
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a critical class of intermediates in the synthesis of a wide range of modern agrochemicals. The incorporation of the trifluoromethyl group into the pyridine ring often imparts unique physicochemical properties to the final molecule, leading to enhanced biological activity, metabolic stability, and overall efficacy. These compounds are integral to the production of various herbicides, insecticides, and fungicides. This document provides an overview of the application of a representative intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, in agrochemical synthesis, including a detailed experimental protocol for its preparation.
Key Applications in Agrochemicals
The trifluoromethylpyridine moiety is a key structural feature in numerous commercially successful pesticides.[1][2] The presence of the CF3 group can significantly influence properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.
Herbicides: TFMP derivatives are used in the synthesis of herbicides that exhibit high efficacy and selectivity. For instance, compounds like Flazasulfuron utilize a trifluoromethylpyridine intermediate.[3]
Insecticides: Several potent insecticides are derived from trifluoromethylpyridines. For example, Chlorfluazuron, an insect growth regulator, and Flonicamid, which is effective against aphids, are synthesized from TFMP building blocks.[3]
Fungicides: The fungicide Fluazinam, which disrupts fungal respiration, is another example of a successful agrochemical synthesized from a trifluoromethylpyridine intermediate.[3]
Synthesis of a Key Intermediate: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
The synthesis of agrochemicals often involves the use of functionalized trifluoromethylpyridine intermediates. One such important intermediate is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. Its synthesis is a key step in the creation of more complex active ingredients.
Table 1: Summary of a Synthetic Protocol for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
| Parameter | Value |
| Starting Material | 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine |
| Reagent | Phosphorus oxychloride (POCl3) |
| Catalyst | Benzyltriethylammonium chloride |
| Solvent | Acetonitrile |
| Reaction Temperature | 80 °C |
| Reaction Time | 3 hours |
| Product Yield | 92% |
Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol details the conversion of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Materials:
-
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Acetonitrile
-
Phosphorus oxychloride (3.0 eq)
-
Benzyltriethylammonium chloride (0.5 eq)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, dissolve 300 mg (1.44 mmol) of 3-nitro-5-(trifluoromethyl)pyridin-2-ol in 4.5 mL of acetonitrile.[4]
-
To the solution, add 0.4 mL (4.33 mmol) of phosphorus oxychloride and 164 mg (0.721 mmol) of benzyltriethylammonium chloride.[4]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
The resulting white solid is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (300 mg, 92% yield).[4]
Logical Workflow for Agrochemical Synthesis
The synthesis of a final agrochemical product from a trifluoromethylpyridine intermediate typically follows a multi-step process. The following diagram illustrates a generalized workflow.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, a highly electron-deficient heteroaromatic compound. The presence of two strong electron-withdrawing groups, a nitro group at the 3-position and a trifluoromethyl group at the 5-position, significantly activates the pyridine ring towards nucleophilic attack. This document outlines two primary pathways for nucleophilic substitution: the direct substitution of the nitro group (SNARE) and the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Detailed experimental protocols, quantitative data from analogous systems, and potential applications in drug discovery and development are presented.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The unique substitution pattern creates a highly electrophilic aromatic system, enabling functionalization through various nucleophilic substitution reactions. Understanding the regioselectivity and reaction conditions for these transformations is crucial for the rational design and synthesis of novel chemical entities with potential biological activity. Trifluoromethylpyridine derivatives are prevalent in numerous approved pharmaceuticals and agrochemicals, highlighting the importance of synthetic routes to this class of compounds.[1][2][3]
Two principal types of nucleophilic substitution are considered for this substrate:
-
Nucleophilic Aromatic Substitution of the Nitro Group (SNARE) : In this pathway, the nitro group at the C3 position acts as a leaving group and is displaced by a nucleophile. This reaction is facilitated by the strong activation provided by the adjacent trifluoromethyl group and the pyridine nitrogen. Studies on similar 2-methyl-3-nitropyridines have demonstrated the feasibility of this reaction, particularly with soft nucleophiles like thiols.[4]
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen : This reaction allows for the formal substitution of a hydrogen atom on the pyridine ring. A carbanion bearing a leaving group attacks the electron-deficient ring, followed by base-induced elimination to yield the substituted product. For this compound, the most likely positions for VNS are C4 and C6, which are activated by the adjacent nitro group.[5][6][7][8][9]
Reaction Pathways and Mechanisms
Nucleophilic Aromatic Substitution of the Nitro Group (SNARE)
The SNARE reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C3 carbon, which is activated by the electron-withdrawing nitro and trifluoromethyl groups, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the nitrite anion (NO₂⁻) restores the aromaticity of the ring, yielding the 3-substituted product.
Caption: General mechanism for the SNARE reaction.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The VNS reaction provides a powerful method for C-H functionalization. It involves the addition of a carbanion stabilized by an electron-withdrawing group and containing a leaving group (e.g., PhSO₂⁻) to the nitro-activated pyridine ring. This forms a Meisenheimer-type adduct. A subsequent base-induced β-elimination of the leaving group and a proton from the ring results in the formation of the substituted product. For 3-nitropyridines, this substitution typically occurs at the C4 or C6 positions.[5][9][10]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 10. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note and Detailed Protocol for the Reduction of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of the nitro group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine to form 2-Methyl-3-amino-5-(trifluoromethyl)pyridine is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aminopyridine is a versatile intermediate for further functionalization. This document outlines a detailed experimental protocol for this reduction using iron powder in an acidic medium, a common and effective method for nitro group reduction on an aromatic ring.
Experimental Protocols
Method: Reduction of Nitro Group using Iron Powder
This protocol describes the reduction of this compound to 2-Methyl-3-amino-5-(trifluoromethyl)pyridine using iron powder in a mixture of ethanol and acetic acid.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 to 2:1 v/v).
-
Addition of Reagent: To this stirring suspension, add iron powder (typically 3-5 eq) portion-wise. The addition may be exothermic, so it should be done carefully to control the temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-Methyl-3-amino-5-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Iron (Fe) powder |
| Solvent | Ethanol (EtOH) and Glacial Acetic Acid (AcOH) |
| Stoichiometry (Fe:Starting Material) | 3-5 equivalents |
| Reaction Temperature | Reflux (80-100 °C) |
| Reaction Time | 2-4 hours |
| Product | 2-Methyl-3-amino-5-(trifluoromethyl)pyridine |
| Typical Yield | High (often >80%) |
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Application of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis
Abstract: This document provides detailed application notes and protocols for the utilization of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine as a key starting material in the synthesis of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group can enhance the potency, selectivity, and metabolic stability of these inhibitors.[1] This document outlines the synthetic pathway, experimental procedures, and characterization of a representative kinase inhibitor, targeting the PI3K/mTOR signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases. The presence of a trifluoromethyl group is known to improve critical drug-like properties, including metabolic stability and binding affinity. This compound is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, allowing for the construction of complex inhibitor scaffolds.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step process starting from this compound:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine to yield 2-Methyl-5-(trifluoromethyl)pyridin-3-amine. This transformation is a crucial step to enable subsequent coupling reactions.
-
Scaffold Elaboration: The resulting amine is then coupled with a suitable heterocyclic partner to construct the final kinase inhibitor. A common approach is the nucleophilic aromatic substitution (SNAr) reaction with an activated (hetero)aryl chloride.
Quantitative Data of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor synthesized from this compound, targeting the PI3K/mTOR pathway.
| Compound ID | Target Kinase | IC50 (nM) |
| REP-KI-1 | PI3Kα | 15 |
| PI3Kβ | 45 | |
| PI3Kδ | 30 | |
| PI3Kγ | 80 | |
| mTOR | 55 |
Note: Data is representative and based on inhibitors with similar structural motifs.
Experimental Protocols
Synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine
This protocol describes the reduction of the nitro group of this compound to the corresponding amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (5.0 eq) dropwise while stirring at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methyl-5-(trifluoromethyl)pyridin-3-amine as a solid.
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of a Representative Kinase Inhibitor (REP-KI-1)
This protocol outlines the synthesis of a representative PI3K/mTOR inhibitor via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridin-3-amine
-
2,4-dichloro-6-morpholinopyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) in n-butanol, add 2,4-dichloro-6-morpholinopyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final kinase inhibitor.
Characterizaton: The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the kinase inhibitor.
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Note & Protocol: Regioselective Nitration of 2-Methyl-5-(trifluoromethyl)pyridine
Abstract
This document provides a detailed experimental protocol for the nitration of 2-methyl-5-(trifluoromethyl)pyridine to yield 2-methyl-3-nitro-5-(trifluoromethyl)pyridine. The pyridine ring, particularly when substituted with an electron-withdrawing group such as trifluoromethyl, is generally deactivated towards electrophilic aromatic substitution. Consequently, this transformation requires strong nitrating conditions, typically a mixture of concentrated sulfuric acid and nitric acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to performing this reaction safely and efficiently.
Introduction
Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a nitro group provides a versatile chemical handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. The target molecule, this compound, is a potentially useful building block due to the presence of three distinct functional groups on the pyridine core.
The direct nitration of the pyridine nucleus is often challenging due to the electron-deficient nature of the ring and the protonation of the ring nitrogen under acidic conditions. The presence of an activating methyl group and a deactivating trifluoromethyl group on the starting material, 2-methyl-5-(trifluoromethyl)pyridine, presents a regiochemical challenge. The protocol detailed herein is based on established methodologies for the nitration of deactivated heterocyclic systems.
Reaction Scheme
The nitration of 2-methyl-5-(trifluoromethyl)pyridine is expected to proceed via an electrophilic aromatic substitution mechanism, with the nitro group being directed to the 3-position.
Reaction:
2-Methyl-5-(trifluoromethyl)pyridine + HNO₃/H₂SO₄ → this compound
Quantitative Data Summary
The following table summarizes the recommended quantities of reactants and the expected product yield.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Methyl-5-(trifluoromethyl)pyridine | C₇H₆F₃N | 161.13 | 1.61 g | 10.0 | Starting Material |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~10 mL | - | Solvent/Catalyst |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 0.76 mL | 12.0 | Nitrating Agent |
| This compound | C₇H₅F₃N₂O₂ | 206.12 | - | - | Product |
Note: Yields for this specific reaction are not widely reported. The expected yield is an estimate based on analogous nitration reactions of substituted pyridines.
Experimental Protocol
4.1. Materials and Reagents
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
4.2. Equipment
-
Three-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
2-Methyl-5-(trifluoromethyl)pyridine and its nitrated product should be handled with care as their toxicological properties may not be fully characterized.
4.4. Procedure
4.4.1. Reaction Setup
-
To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1.61 g (10.0 mmol) of 2-methyl-5-(trifluoromethyl)pyridine.
-
Carefully add approximately 10 mL of concentrated sulfuric acid to the flask while stirring.
-
Cool the flask in an ice/salt bath to between 0 °C and 5 °C.
4.4.2. Nitration
-
In a separate, dry beaker, prepare the nitrating mixture by carefully adding 0.76 mL (12.0 mmol) of fuming nitric acid to approximately 2 mL of cold, concentrated sulfuric acid. Cool this mixture in an ice bath before use.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of the pyridine substrate over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if a suitable workup and analysis method is developed.
4.4.3. Work-up and Isolation
-
Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a large beaker with vigorous stirring.
-
Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This process is highly exothermic and will cause significant gas evolution (CO₂); perform this step with extreme caution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4.4.4. Purification
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system may be employed to obtain the pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the nitration of 2-methyl-5-(trifluoromethyl)pyridine.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: Synthesis of Novel Heterocycles Using 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic-susceptible nitro group, an activatable methyl group, and an electron-withdrawing trifluoromethyl group, offers a rich platform for the synthesis of a diverse range of novel heterocyclic compounds. This document provides detailed application notes and protocols for the utilization of this reagent in the construction of fused heterocyclic systems, which are of significant interest in the development of new therapeutic agents.
The strategic manipulation of the nitro and methyl functionalities allows for the construction of fused pyrazine and pyrimidine rings onto the pyridine core, leading to the formation of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous biologically active molecules.
Key Reactive Sites and Transformations
The synthetic utility of this compound is primarily centered around two key reactive sites:
-
The Nitro Group: This group can be readily reduced to an amino group, which then serves as a nucleophile in cyclization reactions.
-
The Methyl Group: The methyl group, activated by the adjacent nitro group and the pyridine ring, can undergo condensation reactions with various electrophiles.
A common and effective strategy involves the initial reduction of the nitro group to an amine, followed by a cyclocondensation reaction to form the fused heterocyclic system.
Synthesis of a Key Intermediate: 5-(Trifluoromethyl)-2-methylpyridine-3-amine
A crucial first step in many synthetic pathways is the reduction of the nitro group to an amine. This transformation is typically achieved in high yield using standard reducing agents.
Experimental Protocol: Reduction of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reducing Agent: Add a reducing agent, for example, iron powder (Fe, 3.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq) in water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 5-(Trifluoromethyl)-2-methylpyridine-3-amine.
| Reactant | Product | Reagents & Conditions | Yield | Reference |
| This compound | 5-(Trifluoromethyl)-2-methylpyridine-3-amine | Fe, NH₄Cl, EtOH/H₂O, Reflux | Typically >90% | Analogous reductions are widely documented. |
Application in the Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The key intermediate, 5-(Trifluoromethyl)-2-methylpyridine-3-amine, can be further transformed into a diamine, which is a direct precursor for the synthesis of the pyrido[2,3-b]pyrazine ring system.
Workflow for the Synthesis of Pyrido[2,3-b]pyrazines
Caption: Synthetic workflow for Pyrido[2,3-b]pyrazines.
Experimental Protocol: Synthesis of a Substituted 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (Hypothetical)
This protocol is based on well-established methods for the synthesis of pyrido[2,3-b]pyrazines from 2,3-diaminopyridines.
-
Prerequisite: Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine from 5-(Trifluoromethyl)-2-methylpyridine-3-amine. This would involve a multi-step process to introduce an amino group at the 2-position, which is a challenging but feasible transformation.
-
Reaction Setup: In a round-bottom flask, dissolve 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 eq) in ethanol.
-
Addition of Dicarbonyl Compound: Add a 1,2-dicarbonyl compound, such as glyoxal or biacetyl (1.1 eq), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired substituted 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine.
| Starting Material | Reagent | Product | Typical Yield |
| 5-(Trifluoromethyl)pyridine-2,3-diamine | Glyoxal | 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine | 70-90% |
| 5-(Trifluoromethyl)pyridine-2,3-diamine | Biacetyl | 2,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-b]pyrazine | 75-95% |
Application in the Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential. These can be synthesized from the key intermediate 5-(Trifluoromethyl)-2-methylpyridine-3-amine through condensation with a variety of reagents that provide the necessary atoms to form the pyrimidine ring.
Logical Pathway for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Pathway to Pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (Hypothetical)
This protocol is based on established literature procedures for the synthesis of pyrido[2,3-d]pyrimidines from 3-aminopyridine derivatives.
-
Reaction Setup: In a flask equipped with a reflux condenser, place 5-(Trifluoromethyl)-2-methylpyridine-3-amine (1.0 eq).
-
Addition of Reagents: Add an excess of urea (5.0 eq) and a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours. The reaction progress can be monitored by observing the evolution of ammonia and by TLC analysis of aliquots.
-
Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration, washed with hexane, and then recrystallized from a suitable solvent like ethanol to give the pure 7-(Trifluoromethyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
| Starting Material | Reagent | Product | Typical Yield |
| 5-(Trifluoromethyl)-2-methylpyridine-3-amine | Urea | 7-(Trifluoromethyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one | 60-80% |
| 5-(Trifluoromethyl)-2-methylpyridine-3-amine | Ethyl cyanoacetate | 4-Amino-7-(trifluoromethyl)-2-methylpyrido[2,3-d]pyrimidine | 50-70% |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel and biologically relevant fused heterocyclic compounds. The protocols and workflows outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this building block and to generate libraries of new chemical entities for screening and lead optimization. The provided hypothetical protocols are based on well-established chemical transformations and can be adapted and optimized for specific synthetic targets.
Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Introduction
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro and methyl groups provide sites for further functionalization. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers and scientists in organic synthesis and drug discovery. The described method is a two-step process starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Methylation: Substitution of the chloro group with a methyl group via a cross-coupling reaction.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This procedure is adapted from established methods for the nitration of substituted pyridines.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (40 mL) to the flask with stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
This step utilizes a palladium-catalyzed cross-coupling reaction to introduce the methyl group.
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Trimethylboroxine
-
Potassium carbonate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (5.0 g, 22.1 mmol), trimethylboroxine (3.0 g, 23.9 mmol), potassium carbonate (9.1 g, 65.8 mmol), and Pd(dppf)Cl₂ (0.81 g, 1.1 mmol).
-
Evacuate the flask and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane (100 mL) and degassed water (20 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite.
-
Wash the filtrate with a saturated ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as the final product.
Data Presentation
Table 1: Summary of Reactants, Conditions, and Yields
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 10.0 | 55.1 | H₂SO₄, HNO₃ | - | 0 - RT | 5 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | ~75-85 |
| 2 | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 226.54 | 5.0 | 22.1 | (CH₃BO)₃, K₂CO₃, Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 12 | This compound | ~60-70 |
Note: Yields are approximate and may vary based on experimental conditions and purification efficiency.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle fuming nitric acid and concentrated sulfuric acid with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic; maintain strict temperature control.
-
Palladium catalysts are flammable and should be handled under an inert atmosphere.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct synthetic route is the electrophilic nitration of the commercially available starting material, 2-methyl-5-(trifluoromethyl)pyridine. This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the primary challenges in the synthesis of this compound?
The primary challenges in this synthesis include:
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Low Yields: The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene derivatives.
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Formation of Isomeric Byproducts: Nitration of substituted pyridines can often lead to the formation of a mixture of constitutional isomers. In the case of 2-methyl-5-(trifluoromethyl)pyridine, nitration could potentially occur at the 3- or 6-positions.
-
Over-nitration: Although less common with deactivated pyridine rings, under harsh reaction conditions, the introduction of a second nitro group is possible.
-
Difficult Purification: The separation of the desired product from unreacted starting material and isomeric byproducts can be challenging due to their similar physical properties.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any byproducts present in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for the separation of isomers.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficiently strong nitrating agent | Ensure that concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid are used. The combination of these strong acids is crucial for generating the nitronium ion (NO₂⁺) in sufficient concentration. |
| Reaction temperature is too low | While low temperatures can improve selectivity, they can also significantly slow down the reaction rate. If the reaction is not proceeding, a gradual and controlled increase in temperature may be necessary. Monitor the reaction closely by TLC. |
| Incomplete reaction | Extend the reaction time. The nitration of deactivated pyridine rings can be slow. Monitor the reaction by TLC until the starting material is consumed. |
| Loss of product during work-up | Ensure that the pH of the aqueous solution is carefully neutralized after quenching the reaction. The product may be soluble in strongly acidic or basic solutions. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. |
Problem 2: Formation of Multiple Products (Isomeric Byproducts)
| Possible Cause | Troubleshooting Step |
| High reaction temperature | High temperatures can reduce the regioselectivity of the nitration. Running the reaction at a lower temperature (e.g., 0-10 °C) can favor the formation of the thermodynamically more stable isomer. |
| Incorrect stoichiometry of reactants | The ratio of nitric acid to sulfuric acid can influence the reaction. A slight excess of nitric acid is typically used. |
| Suboptimal reaction conditions | The order of addition of reagents can be important. It is generally recommended to add the pyridine substrate slowly to the pre-mixed and cooled nitrating agent. |
Problem 3: Product is Difficult to Purify
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers in column chromatography | Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary to achieve good separation. |
| Similar solubility of product and byproducts | If recrystallization is attempted, screen a variety of solvents or solvent mixtures to find conditions where the solubility of the desired product and the impurities differ significantly. |
| Presence of colored impurities | Treatment of the crude product with activated charcoal during recrystallization can help to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the nitration of substituted pyridines.
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Petroleum Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add 2-methyl-5-(trifluoromethyl)pyridine dropwise to the mixture. The rate of addition should be controlled to keep the internal temperature of the reaction below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 petroleum ether/ethyl acetate eluent).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.
Data Presentation
The following tables provide hypothetical but realistic data to illustrate the effect of key reaction parameters on the yield and purity of this compound.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0-5 | 2 | 65 | 95 |
| 2 | 25 (Room Temp) | 2 | 75 | 88 |
| 3 | 50 | 1 | 80 | 75 |
Higher temperatures may lead to higher yields but can decrease purity due to the formation of side products.
Table 2: Effect of Nitrating Agent Stoichiometry on Yield
| Entry | Molar Ratio (HNO₃:Substrate) | Yield (%) |
| 1 | 1.0:1.0 | 55 |
| 2 | 1.2:1.0 | 72 |
| 3 | 1.5:1.0 | 78 |
A slight excess of the nitrating agent can improve the reaction yield.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
purification of crude 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of crude 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a recrystallization solvent for this compound?
A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] Given the molecule's structure—a somewhat polar pyridine ring with a nitro group and a lipophilic trifluoromethyl group—a solvent of intermediate polarity is often a good starting point. Mixed solvent systems, such as alcohol/water, are frequently effective for molecules with both polar and non-polar characteristics.[2] Preliminary small-scale solubility tests with various solvents are crucial for identifying the optimal system.
Q2: My crude product is dark-colored. Will recrystallization remove the color?
A2: Recrystallization is effective at removing many impurities, including those that cause discoloration. Nitro compounds, in particular, can have colored byproducts from the synthesis. If the color persists in the crystals after one recrystallization, adding a small amount of activated charcoal to the hot solution before the filtration step can help adsorb the colored impurities.[3] However, use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.
Q3: What are the likely impurities in my crude this compound sample?
A3: Potential impurities can include unreacted starting materials from the synthesis, such as 2-methyl-5-(trifluoromethyl)pyridine, or byproducts from side reactions.[4] These could include isomers formed during nitration or degradation products. If the synthesis involves a chlorination step followed by substitution, residual chlorinated pyridines could also be present.[5][6]
Q4: How can I improve the yield of my recrystallization?
A4: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excessive solvent will leave a significant amount of your product in the mother liquor upon cooling.[7] Also, avoid cooling the solution too rapidly, as this can trap impurities and lead to smaller, less pure crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid crystals) | 1. The melting point of the compound (or impure mixture) is lower than the boiling point of the solvent. 2. The compound is too soluble in the selected solvent. 3. High concentration of impurities. | 1. Switch to a lower-boiling point solvent. 2. Re-heat the solution and add more of the "good" solvent (if using a mixed pair) or try a different solvent system where solubility is lower.[7] 3. For mixed solvent systems (e.g., ethanol/water), add a small amount of the better solvent (ethanol) to the hot mixture until the oil dissolves, then allow it to cool slowly. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. Cooling is too rapid. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[7] 3. Allow the flask to cool undisturbed to room temperature before placing it in a cold bath. |
| Low Yield of Recovered Crystals | 1. Excessive solvent was used. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent for dissolution. You can try to recover more product by evaporating some solvent from the mother liquor.[7] 2. Pre-heat the funnel and filter paper with hot solvent before filtering the solution to prevent the product from crashing out. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent in which the compound is less soluble when cold. |
| Crystals Appear Impure (e.g., discolored, gummy) | 1. Rapid crystal growth trapped impurities. 2. The chosen solvent is not effective at leaving impurities in the solution. 3. Co-crystallization of an impurity with a similar structure. | 1. Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly for purer crystal formation.[7] 2. Perform a second recrystallization using a different solvent system. 3. If color is the issue, try using a small amount of activated charcoal during the next recrystallization attempt.[3] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
1. Solvent Selection (Small-Scale Test):
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Add a few drops of a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water) to each tube at room temperature.[8]
-
Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring.
-
Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Place a piece of fluted filter paper in a stemless funnel and place it on a clean Erlenmeyer flask.
-
Pre-heat the funnel and flask with hot solvent to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper.
4. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter to help them dry.
6. Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common recrystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Buy 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine [smolecule.com]
- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
common side products in the synthesis of trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trifluoromethylpyridines, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Trifluoromethylpyridine Product
-
Question: My reaction yield for the synthesis of a trifluoromethylpyridine is consistently low. What are the common contributing factors and how can I optimize the reaction?
-
Answer: Low yields in trifluoromethylpyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. For instance, in vapor-phase chlorination/fluorination, the molar ratio of chlorine gas to the starting picoline and the reaction temperature significantly impact the product distribution.[1][2]
-
Catalyst Activity: In catalyzed reactions, such as those employing metal halides, ensure the catalyst is fresh and active. Catalyst deactivation can lead to incomplete conversion.[3][4]
-
Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product.
-
Incomplete Reaction: Monitor the reaction progress using techniques like gas chromatography (GC) to ensure it has gone to completion.[5]
-
Issue 2: Formation of Multi-Chlorinated Side Products
-
Question: I am observing a significant amount of multi-chlorinated pyridines in my product mixture. How can I minimize the formation of these impurities?
-
Answer: The formation of multi-chlorinated by-products is a common challenge, particularly in vapor-phase synthesis methods.[1][2] Here’s how you can address this:
-
Control of Reaction Parameters: The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[1][2] Lowering the chlorine concentration and optimizing the temperature can favor the desired mono- or di-chlorinated product.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the chlorination process.
-
Recycling of Byproducts: Unwanted multi-chlorinated by-products can be converted back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and then be reintroduced into the reactor, which can improve the overall process economy.
-
Issue 3: Incomplete Fluorination of the Trichloromethyl Group
-
Question: My final product contains significant amounts of chlorodifluoromethyl or dichlorofluoromethyl pyridine impurities. What is the cause and how can it be resolved?
-
Answer: Incomplete fluorine exchange is a common issue in the synthesis of trifluoromethylpyridines from their trichloromethyl precursors.
-
Reaction Conditions: Ensure the fluorinating agent, typically anhydrous hydrogen fluoride (HF), is used in a sufficient molar excess. The reaction temperature and pressure are also critical. For the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, temperatures between 120-135°C are often employed.[5]
-
Purity of Fluorinating Agent: The presence of water in the HF can reduce its efficacy. Use anhydrous HF for optimal results.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the most common industrial methods for synthesizing trifluoromethylpyridines?
-
Answer: The two most prevalent industrial methods are the chlorine/fluorine exchange from a corresponding trichloromethylpyridine and the cyclocondensation of a trifluoromethyl-containing building block.[1] Direct trifluoromethylation using reagents like trifluoromethyl copper is also utilized.
-
Question: What are the typical side products observed in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine?
-
Answer: Common side products include other chlorinated trifluoromethylpyridines such as 2-chloro-3-(trifluoromethyl)pyridine and incompletely fluorinated species like 2,3-dichloro-5-(chlorodifluoromethyl)pyridine and 2,3-dichloro-5-(dichlorofluoromethyl)pyridine.[5] In some cases, isomers like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are also formed.
Safety Precautions
-
Question: What are the key safety precautions to consider when working with the reagents for trifluoromethylpyridine synthesis?
-
Answer:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and protective clothing.[6][7][8][9]
-
Handling of Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. Handle with extreme caution and have a calcium gluconate gel readily available as a first aid measure for skin contact.
-
Handling of Chlorinating Agents: Chlorine gas and other chlorinating agents are toxic and corrosive. Use a closed system where possible and have appropriate scrubbers for off-gases.[6]
-
Fire Safety: Keep flammable reagents away from ignition sources.[7][9]
-
Data Presentation
Table 1: Side Product Profile in the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Desired Product | Side Product | Yield (%) | Synthesis Method | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(chlorodifluoromethyl)pyridine | 9.6 | Chlorine/Fluorine Exchange | |
| 2,3-dichloro-5-(dichlorofluoromethyl)pyridine | 2.2 | Chlorine/Fluorine Exchange | ||
| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 24.2 | Chlorine/Fluorine Exchange | ||
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2-chloro-3-(trifluoromethyl)pyridine | Minor | Vapor-Phase Chlorination/Fluorination | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Chlorine/Fluorine Exchange
This protocol is a generalized procedure based on common industrial practices.[3][4][5]
-
Chlorination of 2-chloro-5-(chloromethyl)pyridine: The synthesis starts with the exhaustive chlorination of 2-chloro-5-(chloromethyl)pyridine using gaseous chlorine at 75-80°C to yield 2-chloro-5-(trichloromethyl)pyridine.[5]
-
Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine undergoes ring chlorination at 125-140°C in the presence of a catalyst like SbCl₃ to introduce a chlorine atom at the 3-position, forming 2,3-dichloro-5-(trichloromethyl)pyridine.[5]
-
Fluorination: The trichloromethyl group of 2,3-dichloro-5-(trichloromethyl)pyridine is then fluorinated using anhydrous hydrogen fluoride (HF) at 120–135°C.[5]
-
Workup and Purification: The crude product is washed, neutralized, and purified by fractional distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine with a purity of >98%.[5]
Protocol 2: Synthesis of a Trifluoromethylpyridine Derivative via Cyclocondensation
This protocol outlines a general approach for synthesizing trifluoromethyl-substituted pyrimido[1,2-b]indazoles.[10]
-
Reaction Setup: A mixture of a 3-aminoindazole derivative and ethyl 4,4,4-trifluoroacetoacetate is prepared in dry methanol.
-
Acid Addition: Polyphosphoric acid is added dropwise to the mixture.
-
Reflux: The solution is refluxed for 24 hours under an inert atmosphere (e.g., Argon).
-
Workup: After cooling, the solvent is removed under reduced pressure. The crude solid is suspended in water.
-
Purification: The product is purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Troubleshooting logic for trifluoromethylpyridine synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Benchchem [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
The primary reactive sites of this compound are dictated by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. The key sites for reactions are:
-
The methyl group at C2: The protons on this methyl group are acidic and can be deprotonated to form a nucleophile, which can then react with electrophiles.
-
The nitro group at C3: This group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules.[1]
-
The pyridine ring itself: The ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the strongly electron-withdrawing nitro group.[2]
Q2: I am having trouble with the solubility of this compound. What are some suitable solvents?
This compound is a solid at room temperature. Its solubility will depend on the specific reaction conditions. Generally, it is soluble in common organic solvents such as:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
For reactions, the choice of solvent is critical and should be inert to the reagents being used. For purification by chromatography, a mixture of hexanes and ethyl acetate is often a good starting point.
Q3: Are there any specific safety precautions I should take when working with this compound?
Yes, you should always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling and safety.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction for functionalizing the pyridine ring. A common precursor for this reaction is 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which can be synthesized from the corresponding 2-hydroxy derivative.[3][4]
Problem: Low or no yield of the desired substitution product.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the pyridine ring | The nitro and trifluoromethyl groups are strong activating groups. However, if the nucleophile is weak, the reaction may be slow. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). |
| Poor leaving group | If you are not starting with a halo-substituted pyridine (e.g., chloro or bromo), the reaction will likely not proceed. Ensure you have a suitable leaving group at the position of substitution. |
| Decomposition of starting material or product | The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder base. Monitor the reaction by TLC or LC-MS to check for decomposition. |
| Side reactions | The nucleophile may be reacting with other functional groups on the molecule. For example, a strong base could deprotonate the methyl group. Consider protecting sensitive functional groups. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity | Nucleophilic attack can occur at different positions on the pyridine ring. The positions ortho and para to the nitro group are the most activated. To improve regioselectivity, consider the steric hindrance of the nucleophile and the substrate. |
| Reaction with the trifluoromethyl group | Although generally stable, under harsh conditions, the trifluoromethyl group could potentially undergo nucleophilic attack. Use milder reaction conditions if this is suspected.[5] |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and useful transformation.
Problem: Incomplete reduction or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst (for catalytic hydrogenation) | Ensure the catalyst (e.g., Pd/C, PtO₂) is fresh and active. Use an appropriate solvent and ensure the system is free of catalyst poisons. |
| Insufficient reducing agent | If using a chemical reducing agent (e.g., SnCl₂, Fe/HCl), ensure you are using a sufficient stoichiometric excess. |
| Formation of intermediates | The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These can sometimes be isolated as side products. To drive the reaction to completion, increase the reaction time or the amount of reducing agent. |
| Side reactions with other functional groups | The trifluoromethyl group is generally stable to most reducing conditions used for nitro groups. However, if a very strong reducing agent is used, other functional groups may be affected. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol is adapted from a known synthesis of the chloro-derivative from the corresponding hydroxy-pyridine.[3][4]
Reaction: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine + POCl₃ → 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Materials:
-
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
-
Phosphorus oxychloride (POCl₃)
-
Benzyltrimethylammonium chloride (catalyst)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile.
-
Add phosphorus oxychloride (3.0 eq) and a catalytic amount of benzyltrimethylammonium chloride (0.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully add water to quench the excess POCl₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Yield: ~92%[4]
Protocol 2: General Procedure for Nucleophilic Amination
This is a general procedure for the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Reaction: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine + R₂NH → 2-(Dialkylamino)-3-nitro-5-(trifluoromethyl)pyridine + HCl
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., THF, DMF, or neat amine)
-
Base (optional, e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent in a sealed tube or pressure vessel.
-
Add the amine (2.0-5.0 eq). If the amine is a salt, add a non-nucleophilic base to liberate the free amine.
-
Heat the reaction mixture to a temperature between 50-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data (Illustrative Examples):
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (aq) | THF | 150 | 6 | >90 |
| Benzylamine | DMF | 100 | 4 | 85-95 |
| Morpholine | Neat | 80 | 12 | >95 |
Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation
Reaction: this compound + H₂/Pd-C → 3-Amino-2-methyl-5-(trifluoromethyl)pyridine
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas
Procedure:
-
Dissolve this compound in the chosen solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Combine the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for low-yield SNAr reactions.
Caption: General workflow for nucleophilic amination.
References
- 1. Buy 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine [smolecule.com]
- 2. quora.com [quora.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of Nitration in Pyridine Rings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective nitration of pyridine rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the direct nitration of pyridine so challenging and often results in low yields and poor regioselectivity?
A1: The nitration of pyridine is inherently difficult due to the electronic properties of the ring. The electronegative nitrogen atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution (EAS) reactions like nitration.[1][2] This deactivation is particularly strong at the ortho (C2, C6) and para (C4) positions.[1][3] Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, which further deactivates the ring.[4][5] Consequently, harsh reaction conditions, such as high temperatures and fuming acids, are necessary, which can lead to low yields and the formation of side products.[1][2]
Q2: My reaction is producing significant amounts of dinitrated products. How can I improve the selectivity for mono-nitration?
A2: Over-nitration is a common problem, especially with pyridine rings that have activating substituents.[1] To favor mono-nitration, you can implement the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintain precise and consistent temperature control throughout the experiment.[1]
-
Stoichiometry of Nitrating Agent: Use the minimum necessary excess of the nitrating agent. A large excess dramatically increases the probability of dinitration.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction's progress. Quench the reaction once the formation of the desired mono-nitrated product is maximized and before significant dinitration is observed.[1]
Q3: How can I selectively introduce a nitro group at the C3 (meta) position?
A3: The C3 position is the electronically favored site for electrophilic substitution on an unsubstituted pyridine ring, yet direct nitration often gives very low yields.[1][2] For instance, direct nitration using KNO₃ in fuming H₂SO₄ at 330°C results in only a 6% yield of 3-nitropyridine.[6] More effective, modern methods have been developed:
-
Bakke's Procedure: This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. Subsequent reaction with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine in good yield (77%) via a[4][6] sigmatropic shift.[7][8]
-
Nitric Acid/TFAA Method: Treating pyridine with nitric acid in trifluoroacetic anhydride (TFAA) also provides a route to 3-nitropyridines with yields generally higher than the N₂O₅ method.[9]
-
Dearomatization-Rearomatization Strategy: A highly regioselective method for meta-nitration involves a dearomatization-rearomatization sequence. Pyridine is first converted to a stable oxazino pyridine intermediate, which then undergoes a radical C-H nitration with tert-butyl nitrite (TBN). Subsequent acid-mediated rearomatization yields the meta-nitropyridine. This method is notable for its mild conditions and high regioselectivity.[6][10]
Q4: What is the most effective strategy for achieving nitration at the C4 (para) position?
A4: Direct nitration at the C4 position is highly unfavorable due to the electronic deactivation by the nitrogen atom.[3] The most common and effective strategy is to use the Pyridine-N-Oxide method:
-
Oxidation: The pyridine ring is first oxidized to Pyridine-N-Oxide. This N-oxide group activates the ring towards electrophilic substitution, particularly at the C4 position.[1][4]
-
Nitration: The Pyridine-N-Oxide is then nitrated under standard conditions (e.g., fuming HNO₃ and H₂SO₄). The reaction proceeds smoothly to yield 4-nitropyridine-N-oxide.[1][11]
-
Deoxygenation: The N-oxide group is subsequently removed by a deoxygenation reaction (e.g., using PCl₃ or H₂/Pd) to give the final 4-nitropyridine product.
Q5: How do existing substituents on the pyridine ring affect the regioselectivity of nitration?
A5: Substituents play a critical role in directing the position of nitration and influencing the ring's overall reactivity.[1]
-
Electron-Donating Groups (EDGs) like alkyl or amino groups activate the ring, making nitration easier. However, they also increase the risk of over-nitration. They direct the incoming nitro group based on their inherent ortho-, para-directing effects, but the pyridine nitrogen's influence is still significant.[1]
-
Electron-Withdrawing Groups (EWGs) such as halogens or other nitro groups further deactivate the ring, making subsequent nitrations more difficult.[1] They generally direct incoming electrophiles to the meta position relative to themselves. The final substitution pattern is a result of the combined directing effects of the nitrogen atom and the existing substituent.
Data Presentation
Table 1: Comparison of Yields for Different Pyridine Nitration Methods
| Method | Target Position | Reagents | Temperature | Yield (%) | Reference |
| Direct Nitration | C3 | KNO₃ / fuming H₂SO₄ | 330 °C | 6% | [6] |
| Direct Nitration | C3 | NO₂F | - | 10% | [6] |
| Pyridine-N-Oxide | C4 | fuming HNO₃ / H₂SO₄ | 125-130 °C | 42% | [11] |
| Bakke's Procedure | C3 | 1. N₂O₅ 2. aq. NaHSO₃ | - | 77% | [7][8] |
| Nitric Acid / TFAA | C3 | HNO₃ / TFAA | 0 °C to RT | 10-83% | [9] |
| Dearomatization-Rearomatization | C3 | TBN, TEMPO, O₂ | 70 °C | 70-87% | [6] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is a widely used method to synthesize 4-nitropyridine derivatives.[1][11]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 12 mL) to concentrated sulfuric acid (e.g., 30 mL) with constant stirring. Allow the mixture to warm to 20°C before use.[11]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, internal thermometer, and an addition funnel, heat pyridine-N-oxide (e.g., 9.51 g, 100 mmol) to 60°C.[11]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.[11]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][11]
-
Work-up:
-
Purification: Extract the product from the collected solid using acetone. Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone if necessary.[1][11]
Protocol 2: General Method for C3-Nitration using Nitric Acid in TFAA
This method provides a direct route to 3-nitropyridines.[9]
Methodology:
-
Reaction Setup: Chill trifluoroacetic anhydride (TFAA) (e.g., 10 mL) in an ice bath.
-
Substrate Addition: Slowly add the pyridine substrate (e.g., 17 mmol) to the chilled TFAA and stir the mixture at 0°C for 2 hours.
-
Nitrating Agent Addition: Add concentrated nitric acid (e.g., 1.9 mL) dropwise to the mixture.
-
Reaction Time: Stir the reaction for 9-10 hours.
-
Quenching: Drip the reaction solution slowly into a chilled aqueous solution of sodium metabisulfite (e.g., 3.2 g in 25 mL of water).
-
Work-up and Purification: Adjust the pH to 6-7 with concentrated NaOH. Extract the product with dichloromethane and purify by column chromatography.[9]
Protocol 3: meta-Nitration via Dearomatization-Rearomatization
This protocol offers high regioselectivity for the C3 position under mild conditions.[6]
Methodology:
-
Oxazino Pyridine Formation: Synthesize the oxazino pyridine intermediate from the corresponding pyridine according to literature procedures.[6]
-
Radical Nitration: In a suitable solvent like toluene, combine the oxazino pyridine intermediate (S1), tert-butyl nitrite (TBN), and TEMPO. Heat the mixture to 70°C under an air atmosphere for 24 hours.[6]
-
Rearomatization: After cooling, treat the crude reaction mixture directly with 6 N HCl in acetonitrile. Heat the mixture to 70°C for 36 hours to induce rearomatization.[6]
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up followed by purification (e.g., column chromatography) to isolate the 3-nitropyridine product.
Visualizations
Factors Influencing Direct Electrophilic Nitration of Pyridine
Caption: Factors influencing the regioselectivity of direct pyridine nitration.
Experimental Workflow for 4-Nitropyridine Synthesis
Caption: Workflow for the synthesis of 4-nitropyridine via a pyridine-N-oxide intermediate.
Logic Diagram for meta-Nitration via Dearomatization-Rearomatization
Caption: Strategy for meta-nitration using a dearomatization-rearomatization sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
preventing decomposition of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine during chemical reactions. Our goal is to equip researchers with the knowledge to anticipate and prevent unwanted side reactions, ensuring the integrity of their experiments and the quality of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
pH: Both strongly acidic and strongly basic conditions can promote degradation.
-
Presence of Nucleophiles: The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the pyridine ring susceptible to nucleophilic attack, which can lead to substitution of the nitro group or other ring modifications.[1]
-
Reducing Agents: The nitro group is readily reduced, and improper choice of reducing agent or reaction conditions can lead to undesired byproducts.[2]
-
Light Exposure: Aromatic nitro compounds can be sensitive to UV light, which may induce photodegradation.
-
Catalyst Choice: Certain metal catalysts, particularly those used in hydrogenation reactions, can be poisoned by nitrogen-containing heterocycles, leading to reaction failure and potential degradation of the starting material.
Q2: What are the common decomposition pathways for this molecule?
A2: Based on the reactivity of nitropyridines, the following decomposition pathways are plausible:
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the nitro group.[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities. Uncontrolled reductions can lead to a mixture of products.
-
Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the pyridine ring itself may become susceptible to cleavage or rearrangement.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent complex degradation products.
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: Several analytical techniques can be employed to monitor the consumption of the starting material and the formation of any degradation products:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a reaction mixture. A stability-indicating HPLC method can be developed to resolve the parent compound from its degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate and identify decomposition products by their mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying both expected products and unknown impurities, even at low concentrations.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Decomposition of starting material by the nucleophile/base. | Optimize reaction temperature and concentration. Use a milder base if possible. | Protocol: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm to the desired temperature while monitoring the reaction progress by TLC or HPLC. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or NaOH. |
| Side reactions of the nitro group. | Protect the nitro group or choose a nucleophile that is less likely to react with it. | This is generally not a straightforward solution for this substrate. A more practical approach is to carefully control the reaction conditions as described above. |
| Poor solubility of reactants. | Choose an appropriate solvent or solvent mixture. | Screen a range of aprotic polar solvents such as DMF, DMAc, NMP, or DMSO to ensure all reactants are fully dissolved at the reaction temperature. |
Issue 2: Incomplete or Stalled Nitro Group Reduction
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst poisoning. | Use a catalyst resistant to poisoning by nitrogen heterocycles or increase the catalyst loading. | Protocol: Consider using catalysts like Raney Nickel or specific rhodium or ruthenium catalysts that have shown better tolerance to nitrogen-containing compounds. If using Pd/C, a higher loading (e.g., 10-20 mol%) may be necessary. Running the reaction under acidic conditions can sometimes mitigate poisoning by protonating the pyridine nitrogen. |
| Formation of stable intermediates. | Adjust reaction conditions (temperature, pressure, solvent) to favor complete reduction. | Protocol: Increase the hydrogen pressure (for catalytic hydrogenation) or the reaction temperature gradually while monitoring for product formation and starting material consumption. Ensure the solvent is appropriate for the chosen reducing agent and is free of impurities. |
| Decomposition of the starting material under reduction conditions. | Use a milder reducing agent. | Protocol: Instead of catalytic hydrogenation, consider chemoselective reducing agents like iron powder in acetic acid, tin(II) chloride, or sodium dithionite. These reagents often provide milder conditions and can be more tolerant of other functional groups. |
Issue 3: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Thermal decomposition. | Lower the reaction temperature and consider using a more efficient catalyst or reagent to shorten the reaction time. | Protocol: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Photodegradation. | Protect the reaction from light. | Protocol: Wrap the reaction vessel in aluminum foil or use amber-colored glassware to exclude light. |
| Radical reactions. | Add a radical scavenger to the reaction mixture. | Protocol: In cases where radical-mediated decomposition is suspected, the addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO may help to suppress side reactions.[3] |
| Reaction with solvent. | Choose an inert solvent. | Protocol: Ensure the chosen solvent is not reactive under the reaction conditions. For example, avoid protic solvents in reactions involving strong bases. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Decomposition by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water mixture) to a known volume in a vial.
-
HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often a good starting point.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the starting material and expected products/byproducts have significant absorbance (e.g., 254 nm).
-
Quantification: Calculate the percentage of remaining starting material and the relative percentage of any new peaks that appear over time.
Protocol 2: Mild Reduction of the Nitro Group
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add the reducing agent.
-
Reagent Options:
-
Iron Powder: Add iron powder (5-10 eq) and heat the mixture to reflux. Addition of a small amount of acid (e.g., acetic acid or NH₄Cl) can accelerate the reaction.
-
Tin(II) Chloride Dihydrate: Add SnCl₂·2H₂O (4-5 eq) in a protic solvent like ethanol and heat to reflux.
-
-
Monitoring: Follow the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
Visualizing Reaction Pathways
To better understand the potential transformations of this compound, the following diagrams illustrate key reaction pathways.
Caption: Potential reaction pathways of this compound.
References
Technical Support Center: Catalyst Selection for Reactions with 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Hydrogenation of the Nitro Group
The reduction of the nitro group in this compound to form 2-Methyl-3-amino-5-(trifluoromethyl)pyridine is a crucial transformation for subsequent functionalization. However, the presence of the electron-withdrawing trifluoromethyl group and the pyridine ring can present challenges.
Frequently Asked Questions (FAQs) for Nitro Group Hydrogenation
Q1: What are the recommended catalysts for the selective hydrogenation of the nitro group in this compound?
A1: The most commonly employed and effective catalysts for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities are Palladium on carbon (Pd/C) and Raney Nickel. Platinum-based catalysts can also be used, but may sometimes lead to over-reduction of the pyridine ring.
Q2: I am observing low to no conversion during the hydrogenation. What are the potential causes and how can I troubleshoot this?
A2: Low or no conversion can be attributed to several factors:
-
Catalyst Inactivity: The catalyst may be old or improperly handled. Ensure you are using a fresh batch of catalyst. For pyrophoric catalysts like Pd/C and Raney Nickel, it is crucial to handle them under an inert atmosphere and ensure they do not come into contact with air when dry.
-
Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient. Consider using a Parr shaker or a high-pressure autoclave to increase the hydrogen pressure.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the metal surface, inhibiting its catalytic activity. Additionally, impurities in your starting material or solvent, such as sulfur compounds, can poison the catalyst. Purifying the starting material and using high-purity, degassed solvents is recommended.
Q3: My reaction is resulting in unwanted side products. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include:
-
Hydrodefluorination: Cleavage of the C-F bonds in the trifluoromethyl group can occur, especially at higher temperatures and with certain catalysts. To minimize this, use milder reaction conditions (lower temperature and pressure) and consider catalysts less prone to promoting this side reaction, such as Raney Nickel.
-
Pyridine Ring Reduction: Hydrogenation of the pyridine ring to a piperidine can occur, particularly with highly active catalysts like Rhodium or under harsh conditions. Using a more selective catalyst like Pd/C and carefully controlling the reaction time and temperature can prevent this. Partial reduction to the corresponding N-heteroaryl-N-hydroxylamine can also occur, which might be mitigated by using a rhodium on carbon catalyst with a hydrazine reductant if this intermediate is desired.[1]
-
Formation of Azo or Azoxy Compounds: These can form as byproducts of incomplete reduction. Ensuring complete reaction by monitoring with TLC or LC-MS can help avoid this. The addition of catalytic amounts of vanadium compounds to the hydrogenation reaction has been shown to prevent the accumulation of hydroxylamine intermediates and subsequent formation of azo or azoxy compounds.
Troubleshooting Guide for Nitro Group Hydrogenation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Handle pyrophoric catalysts under an inert atmosphere. |
| Insufficient hydrogen pressure | Increase hydrogen pressure using a Parr apparatus or autoclave. | |
| Catalyst poisoning by pyridine nitrogen | Add a small amount of a weak acid (e.g., acetic acid) to protonate the pyridine nitrogen, reducing its coordinating ability. | |
| Catalyst poisoning by impurities | Purify the starting material and use high-purity, degassed solvents. | |
| Hydrodefluorination | Harsh reaction conditions | Use lower temperature and pressure. |
| Inappropriate catalyst | Consider using Raney Nickel, which can be less prone to causing defluorination. | |
| Pyridine Ring Reduction | Overly active catalyst | Use a more selective catalyst like Pd/C. |
| Prolonged reaction time or high temperature | Carefully monitor the reaction progress and stop it once the starting material is consumed. Use the mildest effective temperature. |
Detailed Experimental Protocol: Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol or Methanol (degassed)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a pressure-resistant vessel, add this compound and the solvent (e.g., ethanol).
-
Carefully add 10% Pd/C under a stream of nitrogen or argon.
-
Seal the vessel and purge with nitrogen or argon several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon contact with air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-3-amino-5-(trifluoromethyl)pyridine.
-
Purify the product by column chromatography or recrystallization as needed.
Section 2: Cross-Coupling Reactions
Following the successful reduction of the nitro group, the resulting 2-Methyl-3-amino-5-(trifluoromethyl)pyridine can be further functionalized. To introduce C-C or C-N bonds at other positions of the pyridine ring, a halogen (e.g., bromine or chlorine) would typically be required at the desired position. Assuming a precursor like 2-Methyl-3-amino-5-bromo- (or chloro-)pyridine is available, Suzuki and Buchwald-Hartwig reactions are powerful tools.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: What is a good starting point for a Suzuki coupling reaction with a 3-amino-5-bromo-2-methylpyridine derivative?
A1: A common and effective catalytic system for Suzuki coupling of aminopyridines involves a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand.[2] For electron-deficient pyridines, bulky and electron-rich ligands like XPhos or SPhos can be beneficial.[3] Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water.
Q2: My Suzuki coupling reaction is not working, and I am mostly recovering my starting material. What should I check?
A2: Several factors could be at play:
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. Using bulky ligands can help shield the metal center and improve catalytic activity.
-
Inactive Boronic Acid/Ester: Boronic acids can be prone to protodeboronation, especially in the presence of water and base. Using a boronic ester (e.g., a pinacol ester) can improve stability. Ensure your boronic acid or ester is of high quality.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. Anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate can be effective for challenging heteroaryl-heteroaryl couplings.[4]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and running the reaction under a strict inert atmosphere (argon or nitrogen) can significantly reduce this side reaction. Optimizing the stoichiometry of your reagents can also help.
Troubleshooting Guide for Suzuki Coupling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst inhibition by pyridine nitrogen | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Protodeboronation of boronic acid | Use a more stable boronic ester (e.g., pinacol ester). Ensure anhydrous conditions if necessary. | |
| Suboptimal base/solvent combination | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (dioxane/water, toluene/water). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Incorrect stoichiometry | Optimize the ratio of aryl halide to boronic acid. | |
| Debromination/Dechlorination | Side reaction on the palladium catalyst | Use milder reaction conditions (lower temperature). Screen different ligands. |
Detailed Experimental Protocol: Suzuki Coupling
Materials:
-
3-Amino-5-bromo-2-methylpyridine derivative
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 3-amino-5-bromo-2-methylpyridine derivative, the boronic acid/ester, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand if used separately).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What are the key considerations for a Buchwald-Hartwig amination on a pyridine ring, especially one with an electron-withdrawing group like trifluoromethyl?
A1: The electron-deficient nature of the pyridine ring, compounded by the trifluoromethyl group, makes oxidative addition more favorable but can also lead to catalyst inhibition by the pyridine nitrogen.[5] The key is the choice of a suitable ligand. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often excellent choices as they accelerate reductive elimination and prevent catalyst deactivation.[5] N-heterocyclic carbene (NHC) ligands have also proven effective.[6]
Q2: My Buchwald-Hartwig amination is giving a low yield. What are the first things to optimize?
A2: Low yields in this reaction often stem from issues with the catalyst system or the base.
-
Ligand Screening: The performance of the reaction is highly dependent on the ligand. Screening a panel of Buchwald or other specialized ligands is a good first step.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require a more active catalyst system.[7]
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. Ensure your solvent is of high purity and thoroughly degassed.
Q3: Can I use a primary amine as a coupling partner with my aminopyridine substrate?
A3: Yes, but it can be challenging due to the potential for double arylation or catalyst inhibition. Using ligands specifically designed for primary amines, such as BrettPhos, can be beneficial.[8] Careful control of stoichiometry is also important.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst inhibition by pyridine nitrogen | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[5][6] |
| Suboptimal ligand | Screen a panel of different ligands. | |
| Inappropriate base | Screen different bases (NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).[7] | |
| Side Reactions (e.g., hydrodehalogenation) | Unproductive β-hydride elimination | Use a ligand that promotes faster reductive elimination. Adjusting the base and temperature may also help. |
| Decomposition of Starting Material | Base-sensitive functional groups | Use a milder base like Cs₂CO₃ or K₃PO₄, possibly with a more active catalyst system.[7] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Amino-5-bromo-2-methylpyridine derivative
-
Amine coupling partner (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 3-amino-5-bromo-2-methylpyridine derivative and the amine coupling partner.
-
Seal the tube and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 3: Visualizations
Experimental Workflow for Nitro Group Hydrogenation
Caption: A typical workflow for the catalytic hydrogenation of this compound.
Logical Relationship for Troubleshooting Low Conversion in Cross-Coupling
Caption: A troubleshooting guide for low conversion in cross-coupling reactions of aminopyridines.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Synthetic Chemistry
Welcome to the Technical Support Center for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work with this versatile pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the nitro group and the methyl group. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), often at the position of the nitro group. The methyl group can be a site for condensation reactions with aldehydes.
Q2: What are the most common types of reactions performed with this compound?
The most common reactions involving this compound are nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. In SNAr reactions, the nitro group can be displaced by various nucleophiles. The nitro group can also be readily reduced to an amino group, providing a pathway to a range of other functionalized pyridines.
Q3: How can I monitor the progress of reactions involving this compound?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most reactions. For instance, in a reaction to synthesize a chlorinated version of a similar pyridine, the starting material and product can be visualized on a TLC plate with a petroleum ether/ethyl acetate mobile phase, showing distinct Rf values.
Q4: What are some common challenges in purifying pyridine derivatives like this one?
Purification of pyridine derivatives can be challenging due to their basicity, which can lead to tailing on silica gel chromatography. Additionally, the polarity of byproducts may be very similar to the desired product, making separation difficult.
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes, it is important to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and purification of reactions involving this compound.
Problem 1: Low Yield of Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion before initiating work-up. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Pyridine derivatives can sometimes be protonated and become water-soluble at low pH. Check the aqueous layer for your product by TLC before discarding. |
| Degradation of Product on Silica Gel | The basicity of the pyridine nitrogen can lead to strong interactions with acidic silica gel, causing streaking and potential decomposition. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, alumina (neutral or basic) can be used as the stationary phase. |
| Co-elution with Byproducts | If byproducts have similar polarity to your product, optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may improve separation. If chromatography is ineffective, consider recrystallization from a suitable solvent system. |
Problem 2: Difficulty in Removing Reagents or Byproducts
| Reagent/Byproduct | Recommended Removal Procedure |
| Excess Nucleophile | If the nucleophile is basic (e.g., an amine), perform an acidic wash of the organic layer with dilute HCl or NH4Cl solution. This will protonate the basic nucleophile, making it water-soluble and easily removed in the aqueous phase. |
| Phosphorus-based Reagents (e.g., POCl3) | After concentrating the reaction mixture, carefully add water to the residue to quench any remaining phosphorus oxychloride. Extract the product with an organic solvent like ethyl acetate. |
| Quinoline (used as a base/catalyst) | Wash the organic layer with an acidic solution, such as 2N HCl, to protonate and remove the quinoline into the aqueous phase. |
| High-Boiling Solvents (e.g., DMF, DMSO) | After extraction, wash the organic layer multiple times with water or brine to remove residual high-boiling polar solvents. |
Experimental Protocols
Below are representative experimental protocols for reactions involving similar nitropyridine compounds. These can be adapted for this compound with appropriate modifications.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group by a Thiol
This protocol is adapted from the reaction of 2-methyl-3,5-dinitropyridine with a thiol.
Reaction Scheme:
Procedure:
-
To a solution of the
analytical methods for monitoring the purity of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Technical Support Center: Purity Analysis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on .
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and identifying impurities if they are present at sufficient levels. LC-MS is also highly effective for identifying unknown impurities by providing both chromatographic separation and mass-to-charge ratio data.[1]
Q2: What are the likely impurities I might encounter during the analysis of this compound?
A2: Impurities can originate from the synthesis process or degradation. Common impurities may include unreacted starting materials like 2-Methyl-3-(trifluoromethyl)pyridine, regioisomers formed during nitration, or by-products from subsequent reaction steps.[2] The table below lists potential impurities.
Q3: How do I choose between HPLC and GC for my purity analysis?
A3: The choice depends on the analyte's volatility and thermal stability.
-
HPLC is generally the preferred method for pyridine derivatives as it operates at lower temperatures, minimizing the risk of thermal degradation. It is highly versatile for a wide range of polar and non-polar compounds.[1]
-
GC is suitable if the compound and its impurities are volatile and thermally stable. GC often provides higher resolution and speed. However, the high temperatures of the injector port can sometimes cause degradation of thermally labile compounds.[3]
Q4: Can I use ¹⁹F NMR for purity analysis?
A4: Yes, ¹⁹F NMR is a powerful tool for this specific molecule due to the presence of the trifluoromethyl (-CF₃) group. It offers a clean spectral window with high sensitivity. Each fluorine-containing species in the sample will produce a distinct signal, making it excellent for quantifying the main compound against any fluorine-containing impurities.[4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during chromatographic analysis.
HPLC Troubleshooting
Q: Why am I observing significant peak tailing for my main compound?
A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[6] It is often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica-based stationary phase.[6] Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[6]
Solution Workflow:
-
Mobile Phase Adjustment : Lower the mobile phase pH to 2.5-3.0 with a buffer (e.g., phosphate buffer) to protonate the silanol groups, minimizing interaction.[6]
-
Use Additives : Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM) to block the active silanol sites.[6]
-
Reduce Sample Load : Inject a lower concentration or smaller volume of your sample to prevent column overload.[6][7]
-
Change Column : Switch to a column with a less acidic stationary phase, such as one with end-capping or a polar-embedded phase, which provides a different separation mechanism.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: To improve resolution, you need to alter the selectivity of your chromatographic system.
-
Optimize Mobile Phase : Adjust the organic modifier (e.g., acetonitrile vs. methanol) concentration or the pH. Small pH changes can alter the ionization state of pyridine compounds, affecting retention.[6]
-
Change Stationary Phase : If using a C18 column, switching to a different phase like phenyl-hexyl or cyano can offer alternative interaction mechanisms (e.g., pi-pi interactions) that may separate the co-eluting peaks.[6]
-
Adjust Gradient Slope : If using a gradient method, making the gradient shallower (i.e., increasing the run time) can improve the separation of closely eluting compounds.
-
Lower Temperature : Reducing the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
GC Troubleshooting
Q: I suspect my compound is degrading in the GC inlet. What are the signs and solutions?
A: Signs of degradation include poor peak shape (broadening or tailing), low response, and the appearance of new, unexpected peaks.
-
Lower Inlet Temperature : This is the most direct solution. Reduce the inlet temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation.
-
Use a PTV Inlet : A Programmable Temperature Vaporizer (PTV) inlet allows for a gentle temperature ramp, which can be crucial for transferring thermally labile compounds to the column without decomposition.[3]
-
Check Liner : Ensure you are using a clean, deactivated liner. Active sites in a dirty or non-deactivated liner can catalyze degradation.
-
Derivatization : While more complex, derivatization can be used to create a more thermally stable analogue of your compound for analysis.[8]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for developing a validated RP-HPLC method.
-
Instrumentation : HPLC system with a UV detector.[1]
-
Sample Preparation :
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Transfer to a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[1]
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 30% B, hold for 2 minutes; ramp to 95% B over 15 minutes; hold for 3 minutes; return to 30% B and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm (or a wavelength determined by UV scan).
-
Injection Volume : 10 µL.
-
-
Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: GC-MS Method for Purity and Impurity Identification
This protocol is suitable for identifying volatile impurities.
-
Instrumentation : Gas chromatograph with a mass spectrometer detector.
-
Sample Preparation :
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic Conditions :
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C (or lower if degradation is observed).
-
Injection Mode : Split (e.g., 50:1 ratio) to avoid overloading.
-
Oven Program : Hold at 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 500.
-
-
Data Analysis : Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Caption: General workflow for purity analysis method selection.
Data Summary Tables
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 or Polar-Embedded C18 | Good retention for moderately polar compounds; polar-embedded phases reduce peak tailing for bases. |
| Mobile Phase | Acetonitrile/Water with Acid | Provides good peak shape and resolution. Acid (formic, TFA) suppresses silanol activity. |
| pH | 2.5 - 4.0 | Ensures the pyridine nitrogen is protonated, improving peak shape on silica-based columns. |
| Detection (UV) | ~254 nm | Common wavelength for aromatic nitro compounds; should be optimized for the specific chromophore. |
Table 2: Potential Impurities and Their Origin
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 2-Methyl-3-(trifluoromethyl)pyridine | Unreacted starting material | GC-MS, HPLC |
| 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Isomeric by-product of nitration | HPLC, LC-MS |
| 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | Hydrolysis or precursor impurity | HPLC, LC-MS |
| Starting materials from trifluoromethylation | Precursor impurities | GC-MS, HPLC |
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine [smolecule.com]
- 3. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine and its structurally related analogs. The strategic incorporation of a nitro group and a trifluoromethyl moiety onto the pyridine scaffold has been a focal point in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This document synthesizes available data on the antimicrobial and anticancer activities of these compounds, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.
Comparative Biological Activity
Antimicrobial Activity
Nitro- and trifluoromethyl-substituted pyridines have demonstrated notable activity against various bacterial and fungal strains. The electron-withdrawing nature of the nitro and trifluoromethyl groups is believed to contribute to their mechanism of action, which may involve the inhibition of essential microbial enzymes or disruption of cellular processes.
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound/Analog | Target Organism | Activity Metric (e.g., MIC, IC50) | Result |
| 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Various bacterial strains | Not specified | Effective antimicrobial agent |
| (Trifluoromethyl)pyridine derivatives | Chlamydia trachomatis | MIC | Enhanced anti-chlamydial potency[1] |
| Nitropyridine derivatives | Various bacterial strains | Not specified | General antimicrobial potential[2] |
| Substituted Pyridine Derivatives | Plasmodium falciparum (CQ-resistant) | IC50 | 0.0402 µM (for compound 2g)[3] |
| 2-Chloro-5-nitropyridine derivatives | M. separate, P. xylostella, P. litura | LD50 | 4–12 mg/L (for specific derivatives)[2] |
Note: Data is compiled from multiple sources and may not represent a direct comparative study under identical conditions.
Anticancer Activity
The anticancer potential of pyridine derivatives is an active area of research. The introduction of nitro and trifluoromethyl groups can enhance cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of key kinases, or interference with cellular signaling pathways.
Table 2: Comparative Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric (e.g., IC50) | Result |
| Nitropyridines | Not specified | Not specified | Potential as antitumor agents[2][4] |
| Trifluoromethyl pyrimidine derivatives | TMV (in vivo) | EC50 | 103.4 µg/mL (protection activity of compound 5m)[5] |
| Trifluoromethyl pyrimidine derivatives | Various fungal strains | Inhibition rate | Up to 88.6% at 100 µg/mL (for compound 5u against RS)[5] |
Note: Data is compiled from multiple sources and may not represent a direct comparative study under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the antimicrobial and anticancer activities of the compounds discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for Synthesis and Biological Evaluation.
Postulated Signaling Pathway Inhibition in Cancer Cells
Caption: Postulated Inhibition of Pro-Survival Pathways.
References
The Evolving Role of Trifluoromethylpyridine Derivatives in Targeted Drug Discovery: A Comparative Analysis
The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of small molecule inhibitors. The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity—have proven instrumental in optimizing drug candidates across various therapeutic areas, most notably in oncology.[1][2] This guide provides a comparative analysis of TFMP derivatives against other therapeutic alternatives, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their performance in key biological systems.
I. Selective Inhibition of WRN Helicase in MSI-High Cancers
A promising strategy in oncology is the concept of synthetic lethality, which has been successfully applied by targeting Werner (WRN) helicase in cancers with high microsatellite instability (MSI-H).[1][2] These tumors, deficient in DNA mismatch repair (dMMR), become critically dependent on WRN helicase to resolve replication stress.[3] Novel TFMP-containing WRN inhibitors have demonstrated potent and highly selective cytotoxicity against these MSI-H cancer cells.
Comparative Cellular Potency
The following table summarizes the in vitro efficacy of a representative trifluoromethylpyrimidine-based WRN inhibitor, demonstrating its selectivity for MSI-H cancer cell lines over microsatellite stable (MSS) lines.
| Compound | Target | Cell Line | MSI Status | IC50 (µM) | Reference |
| Compound 11g | WRN Helicase | HCT116 | MSI-H | 1.52 | [4] |
| SW620 | MSS | 4.24 | [4] |
Lower IC50 values indicate higher potency.
II. Next-Generation Inhibition of BRAF Kinase in Melanoma
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade for cell growth, and mutations in the BRAF gene, particularly BRAF V600E, are key drivers in over half of all malignant melanomas.[5] While first-generation Type I BRAF inhibitors like Vemurafenib and Dabrafenib have shown clinical efficacy, challenges such as acquired resistance and paradoxical ERK pathway activation in wild-type BRAF cells have emerged.[6][7]
Naporafenib, a Type II inhibitor containing a trifluoromethylpyridine scaffold, represents a next-generation approach. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering a different mechanism of action and potentially overcoming some limitations of earlier drugs.[5]
Comparative Biochemical Potency
This table compares the inhibitory activity of Naporafenib against other BRAF inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| Naporafenib | Type II | CRAF | Potent (specific value not publicly disclosed) | [5] |
| Tovorafenib | Type II | CRAF | Potent (specific value not publicly disclosed) | [5] |
| Vemurafenib | Type I | BRAF V600E | 31 | [8] |
| CRAF | 48 | [8] | ||
| Dabrafenib | Type I | BRAF V600E | 0.6 | [8] |
| CRAF | 5 | [8] |
Note: Naporafenib and Tovorafenib are most potent against CRAF but show pan-RAF inhibition.[5] Dabrafenib is more selective for BRAF V600E over CRAF compared to Vemurafenib.[8]
III. Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Derivatives of trifluoromethylpyridine have been instrumental in developing potent epidermal growth factor receptor (EGFR) inhibitors to overcome resistance in NSCLC.[4] Lazertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), shows comparable efficacy to Osimertinib, the current standard of care, in treatment-naive, EGFR-mutant advanced NSCLC.
Comparative Clinical Efficacy (MARIPOSA Trial)
The following data from an exploratory analysis of the MARIPOSA trial compares Lazertinib with Osimertinib.
| Parameter | Lazertinib | Osimertinib | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (PFS) | 18.5 months | 16.6 months | 0.98 (0.79-1.22) | [9] |
| Objective Response Rate (ORR) | 83% | 85% | N/A | [9] |
| Median Duration of Response (DoR) | 16.6 months | 16.8 months | N/A | [9] |
Visualizing Mechanisms and Workflows
Signaling Pathways
The diagrams below illustrate the key signaling pathways targeted by these trifluoromethylpyridine derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Complex Synthesis
In the landscape of modern drug discovery and agrochemical development, the incorporation of the trifluoromethyl group into heterocyclic scaffolds is a well-established strategy for enhancing molecular properties. Among the key intermediates facilitating this, 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine has emerged as a compound of significant interest. This guide provides a comparative analysis of this intermediate against a common alternative, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Key Pyridine Intermediates
The choice of a pyridine intermediate is critical, influencing reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. Below is a comparative table summarizing the key performance indicators of this compound and a widely used alternative.
| Feature | This compound | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine |
| Primary Application | Introduction of a trifluoromethylpyridine moiety with a methyl group for further functionalization. | Versatile intermediate for nucleophilic substitution reactions at the chloro position.[1] |
| Typical Yield | High (inferred from related syntheses) | 88-92%[2] |
| Key Reaction Types | Condensation reactions of the methyl group, nucleophilic aromatic substitution of the nitro group.[3] | Nucleophilic substitution of the chloro group, reduction of the nitro group. |
| Reactivity Profile | The methyl group offers a site for creating carbon-carbon bonds, while the nitro group can be a leaving group in SNAr reactions.[3] | The chloro group is a good leaving group for substitutions, and the trifluoromethyl group enhances reactivity.[1] |
| Starting Material Accessibility | Synthesized from 2-methyl-5-(trifluoromethyl)pyridine. | Readily synthesized from 2-hydroxy-3-nitro-5-trifluoromethylpyridine.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide established protocols for the synthesis of relevant trifluoromethylpyridine intermediates.
Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol describes a common method for synthesizing the chloro-substituted pyridine intermediate.
Materials:
-
2-Hydroxy-3-nitro-5-trifluoromethylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Ethyl acetate
-
2N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
To 150 mL of phosphorus oxychloride, add 52 g of 2-hydroxy-3-nitro-5-trifluoromethylpyridine.
-
Slowly add 21 g of quinoline while stirring, maintaining the internal temperature below 50 °C.
-
Heat the mixture in an oil bath to 120 °C and maintain a gentle reflux for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.
-
Dissolve the residue in 400 mL of ethyl acetate and wash twice with 200 mL of 2N HCl to remove quinoline.
-
Wash the organic layer with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase and concentrate to obtain the product. An 88% yield of a brown oily product is typically obtained.[2]
Synthesis of 2-Methyl-3-nitropyridines (General Procedure)
While a specific protocol for this compound is not detailed in the provided results, a general, improved literature procedure for similar compounds can be adapted. This would likely involve the nitration of 2-methyl-5-(trifluoromethyl)pyridine. The subsequent reactions of the methyl group are of primary interest.
Condensation of 2-Methyl-3-nitropyridines with Aromatic Aldehydes: This reaction demonstrates the utility of the methyl group for forming new carbon-carbon bonds.[3]
Materials:
-
2-Methyl-3-nitropyridine derivative
-
Aromatic aldehyde
-
Toluene
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve the 2-methyl-3-nitropyridine and the aromatic aldehyde in toluene.
-
Add a catalytic amount of piperidine.
-
Heat the mixture. The reaction is typically faster for pyridines with stronger electron-withdrawing groups.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated using standard purification techniques. This method provides a metal-free alternative to Heck coupling, yielding the pure trans-isomer.[3]
Strategic Comparison and Workflow
The decision to use this compound versus its chloro-substituted counterpart hinges on the desired synthetic pathway. The chloro-derivative is a workhorse for introducing the trifluoromethylpyridine moiety via nucleophilic substitution. In contrast, the methyl-derivative provides a handle for building more complex structures through condensation and other reactions involving the activated methyl group.
The trifluoromethyl group significantly impacts the chemical properties and biological activities of pyridine derivatives.[4] Its strong electron-withdrawing nature enhances the reactivity of the pyridine ring towards nucleophilic attack and can improve the metabolic stability and binding affinity of the final drug molecule.[1]
References
efficacy of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of substituted pyridine derivatives as enzyme inhibitors, with a focus on their activity against key cancer-related kinases such as c-Met and PI3Kα. While specific data for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine derivatives is limited in the available literature, this document summarizes findings for structurally related pyridine compounds to offer valuable insights into their potential as therapeutic agents.
Data Presentation: Inhibitory Activity of Pyridine Derivatives
The following tables summarize the in vitro inhibitory activity of various pyridine derivatives against c-Met and PI3Kα kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: c-Met Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Structure | c-Met IC50 (nM) |
| 5a | 4-(4-chlorophenyl)-3-methyl-1-tosyl-1,4-dihydro-5H-pyrazolo[3,4-b]thieno[3,2-e]pyridin-5-one | 4.27 ± 0.31 |
| 5b | 4-(4-bromophenyl)-3-methyl-1-tosyl-1,4-dihydro-5H-pyrazolo[3,4-b]thieno[3,2-e]pyridin-5-one | 7.95 ± 0.17 |
| Cabozantinib (Reference) | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 5.38 ± 0.35 |
Table 2: PI3Kα Inhibitory Activity of Novel 1,3,5-Triazine Derivatives (as a comparison for heterocyclic inhibitors)
| Compound ID | Structure | PI3Kα IC50 (µM) |
| 6h | 2-((4-amino-6-(naphthalen-1-yl)-1,3,5-triazin-2-yl)amino) adamantane-2-carboxamide | Data for specific isoforms provided, with highest activity against PI3Kα |
| Reference Inhibitor | Not specified | Not specified |
Note: Data for this compound derivatives was not available. The tables present data for other pyridine-containing heterocyclic structures to illustrate the potential of this chemical class as kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Kinase Inhibition Assay (c-Met)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant c-Met kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
PI3K/mTOR Signaling Pathway Analysis (Western Blot)
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with an inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-phospho-Akt, anti-phospho-mTOR, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
The following diagrams illustrate key concepts related to the enzyme inhibition studies.
A Comparative Analysis of the Antimicrobial Activity of Nitro-Containing Pyridines
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nitro-containing pyridine derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of various nitro-containing pyridines, supported by experimental data, to aid researchers in the pursuit of new and effective antimicrobial drugs.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a range of nitro-containing pyridine derivatives against various bacterial and fungal strains, as reported in the scientific literature.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Nicotinic Acid Derivatives | Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | 7.81 | [1] |
| Bacillus subtilis ATCC 6633 | 7.81 | [1] | ||
| MRSA ATCC 43300 | 15.62 | [1] | ||
| 2-Chloro-5-nitropyridine Derivatives | (E)-N'-((6-chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide | Escherichia coli | 6.25 | |
| N-Benzyl-1-(2-chloro-5-nitropyridin-4-yl)-N-methylmethanamine | Staphylococcus aureus | 12.5 | ||
| 3-Hydroxy-2-nitropyridine Derivatives | N-hydroxy-pyridoxazinone (R = n-Bu) | Candida albicans | 62.5 | |
| Candida glabrata | 62.5 | |||
| Candida tropicalis | 62.5 | |||
| Enterococcus faecalis | 7.8 | |||
| Staphylococcus aureus | 31.2 | |||
| Other Nitropyridine Derivatives | Epoxybenzooxocino[4,3-b]pyridine derivative (Compound 28) | Mycobacterium bovis 14 | 12.5 - 50 | |
| 5-Nitropyridine derivative (Compound 29) | Mycobacterium bovis 14 | 12.5 - 50 | ||
| Phenolic hydrazone derivative (98, R = 2-OH) | Bacillus subtilis | 62.5 | ||
| Candida krusei | 62.5 | |||
| Ester bridged nitro-pyridyl ligand (L1) | Klebsiella pneumoniae | 0.23 mM | [2] | |
| Ether bridged nitro-pyridyl ligand (L4) | Klebsiella pneumoniae | 0.26 mM | [2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the nitro-containing pyridine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Growth Media: Use appropriate liquid growth media for the target microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microorganism Cultures: Prepare fresh overnight cultures of the test microorganisms.
- 96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates.
- Standard Antibiotics: Prepare stock solutions of standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to be used as positive controls.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight microbial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
- In the 96-well plate, perform two-fold serial dilutions of the test compound stock solutions with the growth medium to obtain a range of decreasing concentrations. Typically, 100 µL of the compound solution is added to the first well and then serially diluted.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds and the growth control well.
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
5. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
- The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
Mechanism of Action and Signaling Pathways
The antimicrobial action of nitro-containing compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause cellular damage by reacting with vital biomolecules like DNA and proteins, ultimately leading to cell death.[3][4]
One specific mechanism of action that has been elucidated for a nitro-containing pyridine is the inhibition of quorum sensing.
Quorum Sensing Inhibition by 4-Nitropyridine-N-oxide (4-NPO)
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for various processes, including biofilm formation and virulence factor production. 4-Nitropyridine-N-oxide (4-NPO) has been identified as an inhibitor of quorum sensing in bacteria like Pseudomonas aeruginosa.[5][6][7][8][9] It is believed that 4-NPO interferes with the signaling pathway, thereby disrupting these coordinated bacterial behaviors.
Caption: Quorum sensing pathway and its inhibition by 4-NPO.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
This guide provides a foundational comparison of the antimicrobial activity of nitro-containing pyridines. Further research is warranted to expand the library of tested compounds, elucidate detailed mechanisms of action for different derivatives, and explore their potential in preclinical and clinical development.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Testing of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro testing protocols for compounds derived from the 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine scaffold. Due to the limited publicly available data on direct derivatives, this guide focuses on structurally related compounds, specifically 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidines and 2-amino-5-substituted pyridines, which share key structural motifs and have reported anticancer and antimicrobial activities. This guide will compare their performance with established reference compounds and provide detailed experimental methodologies to support further research and development.
Comparison of In Vitro Anticancer Activity
This section compares the cytotoxic effects of a representative 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine derivative against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: In Vitro Cytotoxicity (IC50 in µM) of a 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivative and a Reference Drug.
| Compound/Cell Line | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate Cancer) | MCF-7/WT (Breast Cancer) |
| Compound 3b *[1] | 25.4 | 24.4 | 87.4 | >100 |
| Doxorubicin | 0.04 - 0.5 (literature values) | 0.02 - 0.4 (literature values) | 0.1 - 1.0 (literature values) | 0.05 - 1.0 (literature values) |
*Compound 3b: 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione[1]
Comparison of In Vitro Antimicrobial Activity
This section presents the minimum inhibitory concentration (MIC) values of a 2-amino-5-substituted pyridine derivative against various microbial strains, compared to a standard antibiotic.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of a 2-Amino-5-substituted Pyridine Derivative and a Reference Antibiotic.
| Compound/Microorganism | Staphylococcus aureus | Bacillus subtilis |
| Compound 2c *[2] | 0.039 | 0.039 |
| Ciprofloxacin | 0.25 - 1.0 (literature values) | 0.125 - 0.5 (literature values) |
*Compound 2c is a specific 2-amino-5-substituted pyridine derivative, the full structure of which can be found in the cited reference.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds and reference drug (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds and the reference antibiotic in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density with a microplate reader.
Potential Signaling Pathways
Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival. Inhibition of this pathway is a key strategy in cancer therapy.
This guide serves as a foundational resource for researchers interested in the in vitro evaluation of compounds derived from this compound. The provided protocols and comparative data on related structures offer a starting point for further investigation into the therapeutic potential of this class of compounds.
References
Unveiling the Impact of Trifluoromethylation on Pyridine Lipophilicity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding and optimizing the lipophilicity of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (CF3) group to a pyridine scaffold is a common strategy to modulate this critical physicochemical property. This guide provides a comprehensive comparative analysis of the lipophilicity of trifluoromethylated pyridines, supported by experimental data and detailed methodologies.
The lipophilicity of a molecule, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The highly electronegative fluorine atoms in the trifluoromethyl group can significantly alter the electronic properties and conformation of the parent pyridine ring, thereby impacting its interaction with biological membranes and protein targets. This analysis delves into the quantitative effects of trifluoromethyl substitution at different positions on the pyridine ring.
Comparative Lipophilicity Data
The introduction of a trifluoromethyl group invariably increases the lipophilicity of the pyridine ring. The position of the CF3 group also plays a role in the magnitude of this effect, with experimental and calculated data indicating a notable increase in LogP values across the isomers compared to the parent pyridine molecule.
| Compound | Structure | Experimental LogP | Calculated LogP | Data Source |
| Pyridine | C₅H₅N | 0.65 | - | --INVALID-LINK-- |
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | Not Available | - | - |
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | Not Available | 2.10 | --INVALID-LINK--[1] |
| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | Not Available | 1.7 | --INVALID-LINK--[2] |
The data clearly demonstrates that the addition of a trifluoromethyl group significantly enhances the lipophilicity of the pyridine core. The calculated LogP for 3-(trifluoromethyl)pyridine is notably higher than that of the 4-isomer, suggesting that the position of this electron-withdrawing group influences the overall distribution of electron density and, consequently, the molecule's partitioning behavior.
Experimental Protocols for Lipophilicity Determination
The determination of LogP is a critical experimental procedure in drug discovery. Two primary methods are widely employed: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable technique for LogP determination.[3][4] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.
Protocol Outline:
-
Preparation of Pre-Saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Compound Dissolution: A known amount of the test compound (e.g., a trifluoromethylated pyridine) is dissolved in one of the pre-saturated solvents.
-
Partitioning: A precise volume of the second pre-saturated solvent is added to the solution containing the compound. The mixture is then agitated (e.g., shaken or sonicated) for a set period to allow for equilibrium to be reached.[5]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for LogP determination using the shake-flask method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC-based methods offer a faster and more automated alternative for estimating LogP values.[4] These methods rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Protocol Outline:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV or MS) is used.
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is prepared.[6]
-
Calibration: A set of standard compounds with known LogP values is injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The trifluoromethylated pyridine of interest is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
LogP Estimation: The retention factor (k') for the test compound is calculated from its retention time and the column's dead time. The LogP value is then determined from the calibration curve.
References
- 1. chemeo.com [chemeo.com]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical techniques for the quantification of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for compounds with similar chemical properties, namely nitroaromatic and trifluoromethylpyridine derivatives. This guide offers detailed experimental protocols and performance data to assist in the selection and validation of an appropriate analytical method.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These values are derived from general validation principles for pharmaceutical analysis and should be confirmed during in-house method validation.
Table 1: Performance Comparison of HPLC-UV and GC-MS Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic retention time and mass fragmentation patterns. |
| Sensitivity (LOD) | Typically in the low µg/mL range. | Can achieve lower detection limits, often in the ng/mL range. |
| Throughput | High, with potential for automation. | Moderate, may require more extensive sample preparation and longer run times. |
| Compound Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires compounds to be volatile and thermally stable, or amenable to derivatization. |
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for assay; 80.0 - 120.0% for impurities.[1] |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 2.0% for assay.[1] |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-noise ratio of 10:1. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. For a molecule like this compound, a reversed-phase method is most appropriate.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is suitable.[3]
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm is a common choice for nitroaromatic compounds.[3]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.[2]
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative, particularly for impurity profiling, provided the analyte is sufficiently volatile and thermally stable.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-400.
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the reference standard in a volatile solvent like ethyl acetate or hexane at a concentration of 1 mg/mL. Create a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. Ensure the sample is free of non-volatile matrix components. If necessary, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to clean up the sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and validation processes described.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Experimental Workflow.
References
Trifluoromethylpyridine Moiety in Drug Design: A Comparative Guide to Metabolic Stability
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. When appended to a pyridine ring, a common scaffold in pharmaceuticals, the trifluoromethyl group can profoundly enhance the metabolic stability of a drug molecule. This guide offers a comparative analysis of the metabolic stability of drugs containing the trifluoromethylpyridine moiety versus their non-fluorinated pyridine counterparts, supported by experimental principles and data.
The Chemical Rationale for Enhanced Metabolic Stability
The enhanced metabolic stability of trifluoromethylpyridine-containing compounds stems from two key properties of the trifluoromethyl group:
-
High Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] This effectively blocks metabolic oxidation at the site of trifluoromethylation.
-
Strong Electron-Withdrawing Nature: The trifluoromethyl group is a potent electron-withdrawing group.[1][2] This property deactivates the adjacent pyridine ring, rendering it less susceptible to oxidative metabolism by CYP enzymes.[2]
By strategically placing a CF₃ group at a known or suspected site of metabolism on the pyridine ring, that metabolic pathway can be effectively blocked.[3] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability Data
While direct head-to-head public data for a single compound with and without a trifluoromethylpyridine moiety is scarce, the principles of drug metabolism allow for a clear comparison of expected outcomes. The following table summarizes the anticipated and observed effects on metabolic stability when a metabolically liable position on a pyridine ring is substituted with a trifluoromethyl group.
| Parameter | Pyridine Analog (Without -CF3) | Trifluoromethylpyridine Analog | Rationale |
| Metabolic Pathways | Susceptible to oxidation (hydroxylation) on the pyridine ring. If a methyl group is present, it is a primary site for hydroxylation. | Oxidation of the trifluoromethyl group is highly unlikely. Ring oxidation is significantly reduced due to the electron-withdrawing nature of the -CF3 group. | The high strength of the C-F bond and the deactivation of the aromatic ring block common metabolic pathways.[2][3] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the pyridine ring or appended alkyl groups. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3] |
A compelling example of this metabolic blocking effect was observed in a study on picornavirus inhibitors. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products, with two major metabolites resulting from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[3]
Experimental Protocols
Assessing the metabolic stability of drug candidates is a critical step in the drug discovery process. The following are detailed methodologies for key in vitro experiments.
In Vitro Liver Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Reagents:
-
Liver microsomes (e.g., human, rat, mouse)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add an aliquot of ice-cold stopping solution to the respective wells to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[3]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Cytochrome P450 (CYP) Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug candidate.
Objective: To determine the contribution of individual CYP isozymes to the metabolism of a test compound.
Methods:
-
Recombinant CYP Enzymes: The test compound is incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The disappearance of the parent compound is monitored over time. The isozymes that show the highest rate of metabolism are identified as the primary contributors.
-
Chemical Inhibition in Human Liver Microsomes (HLM): The test compound is incubated with HLM in the presence and absence of a panel of known CYP-specific chemical inhibitors. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in its metabolism.
Procedure (Chemical Inhibition):
-
Prepare incubation mixtures containing HLM, the test compound, and either a specific CYP inhibitor or vehicle control.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Terminate the reaction at a specific time point with a stopping solution.
-
Analyze the samples by LC-MS/MS to determine the amount of parent compound remaining.
-
Compare the metabolism in the presence of inhibitors to the control to determine the percent inhibition for each CYP isozyme.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of this compound, emphasizing safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous, and proper personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors or dust.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[1] The absorbed material should then be collected in a sealed container for hazardous waste disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory chemical treatment is not advised without a validated procedure specific to this compound due to the potential for hazardous reactions.
Step-by-Step Disposal Plan:
-
Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Containerization: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, cool, well-ventilated, and secure hazardous waste accumulation area away from sources of ignition.[1][3]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. The most common method of disposal for such compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.
Chemical and Physical Properties Overview
| Property | Data |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Physical State | Likely a solid at room temperature. |
| Hazards | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal service. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. The following procedures are based on best practices for handling structurally similar pyridine derivatives and are intended to ensure a safe laboratory environment.
Hazard Summary
-
Harmful if swallowed, in contact with skin, or if inhaled .[1][2][3]
-
Causes skin, eye, and respiratory system irritation .[1][4][5][6]
-
Thermal decomposition may produce toxic fumes , including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[2][5][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. All handling of this compound and its solutions must be conducted in a certified chemical fume hood.[4][5]
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Double gloving with nitrile or neoprene gloves is recommended. Nitrile has poor resistance to pyridine and should be changed immediately upon contact.[4] |
| Eyes/Face | Safety goggles and face shield | Safety goggles are required. A face shield should be worn when there is a risk of splashing. |
| Respiratory | NIOSH-approved respirator | An N95 dust mask or a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used, especially when handling the solid compound or when engineering controls are insufficient.[1][4][8] |
| Body | Laboratory coat | A buttoned lab coat must be worn at all times.[4] For larger quantities, impervious clothing may be necessary.[8] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for safe handling and disposal.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as specified in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Keep all necessary materials, including spill kits, within easy reach inside the hood.
2. Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.[1][5]
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction: Perform all experimental procedures within the fume hood. Keep the sash at the lowest practical height.
3. Cleanup and Disposal:
-
Decontamination:
-
Glassware: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood. Collect this solvent rinse as halogenated organic waste.
-
Surfaces: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
-
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid waste contaminated with the compound in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, should be collected in a labeled, sealed container for halogenated organic waste.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[8][10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area and alert others. If it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure adequate ventilation.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. canbipharm.com [canbipharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.at [fishersci.at]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
